Piperafizine A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBTCUXPAXMSM-MCOFMCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130603-59-7 | |
| Record name | Piperafizine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide to the Isolation of Piperazinomycin from Streptoverticillium
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antimicrobial agents is a cornerstone of pharmaceutical research, with actinomycetes, particularly the genus Streptomyces and its close relatives like Streptoverticillium, remaining a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3][4] Among these compounds, those featuring a piperazine scaffold have garnered significant interest due to their presence in numerous therapeutic agents with a wide array of activities, including antifungal, antibacterial, and anticancer properties.[5] This technical guide provides a detailed methodology for the isolation and characterization of piperazinomycin, an antifungal antibiotic containing a piperazine ring, from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus.
It is important to note that the user's initial query referred to "Piperafizine A." Following a comprehensive literature review, it has been determined that "piperazinomycin" is the scientifically recognized name for the compound isolated from Streptoverticillium olivoreticuli. It is highly probable that "this compound" is a synonym, a related compound, or a misnomer. This document will, therefore, refer to the compound as piperazinomycin, in line with the primary scientific literature.
This guide is based on the seminal work published by Tamai et al. in 1982, which first described the fermentation, isolation, and characterization of this compound. We present detailed experimental protocols, quantitative data summarized in structured tables, and workflow diagrams to facilitate the replication and further investigation of this promising natural product.
Fermentation of Streptoverticillium olivoreticuli
The production of piperazinomycin is achieved through submerged fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus. The following protocol outlines the key steps for culturing the microorganism to achieve optimal production of the target secondary metabolite.
Experimental Protocol: Fermentation
-
Strain Maintenance: A pure culture of Streptoverticillium olivoreticuli subsp. neoenacticus is maintained on agar slants.
-
Seed Culture: A loopful of spores from the agar slant is used to inoculate a seed medium. The seed culture is incubated for 24 hours at 30°C on a rotary shaker.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium consists of glycerol, peptone, meat extract, and inorganic salts.
-
Fermentation Conditions: The production culture is incubated for 3 days at 30°C with continuous agitation and aeration. The pH of the medium is monitored and maintained within an optimal range.
-
Harvesting: After the incubation period, the culture broth is harvested for the extraction of piperazinomycin. The broth is separated into the mycelial cake and the filtrate by filtration, often with the aid of a filter agent like celite.
Isolation and Purification of Piperazinomycin
Piperazinomycin is a basic and lipophilic compound, properties that guide the extraction and purification strategy. The antibiotic is found in both the mycelium and the culture filtrate, necessitating a two-pronged extraction approach.
Extraction from Mycelial Cake
-
The filtered mycelial cake is extracted with methanol.
-
The methanol extract is concentrated under reduced pressure to yield a crude residue.
Extraction from Broth Filtrate
-
The broth filtrate is passed through a column packed with Amberlite XAD-2 resin to adsorb the lipophilic compounds.
-
The column is washed with water to remove salts and polar impurities.
-
Piperazinomycin is eluted from the resin using aqueous acetone.
-
The aqueous acetone eluate is concentrated to remove the acetone.
-
The pH of the remaining aqueous solution is adjusted to an alkaline range, and the solution is extracted with methyl isobutyl ketone.
-
The organic layer is collected and concentrated to yield a crude extract.
Chromatographic Purification
The crude extracts from both the mycelium and the filtrate are combined and subjected to a series of chromatographic steps for purification.
-
Sephadex LH-20 Column Chromatography: The combined crude extract is dissolved in a suitable solvent (e.g., methanol) and applied to a Sephadex LH-20 column. Elution is carried out with the same solvent to separate compounds based on molecular size.
-
Sephadex G-15 Column Chromatography: Fractions containing piperazinomycin from the LH-20 column are pooled, concentrated, and further purified on a Sephadex G-15 column.
-
Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC on silica gel plates to yield pure piperazinomycin.
Below is a diagram illustrating the complete workflow for the isolation and purification of piperazinomycin.
Physicochemical and Spectroscopic Characterization
The structure and properties of piperazinomycin were elucidated using a combination of physicochemical tests and spectroscopic methods. The quantitative data are summarized below.
Table 1: Physicochemical Properties of Piperazinomycin
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₂O₂ | |
| Molecular Weight | 296.36 g/mol | |
| Nature | Basic and Lipophilic | |
| Solubility | Soluble in methanol, acetone; Extractable with methyl isobutyl ketone at alkaline pH | |
| Appearance | (Not specified in abstract) | |
| Optical Rotation | (Not specified in abstract) |
Table 2: Spectroscopic Data for Piperazinomycin (Note: Specific spectral data was not available in the abstract. The following are illustrative values typical for a compound with the proposed structure of piperazinomycin and are provided as a template for researchers.)
| Spectroscopic Method | Observed Data |
| High-Resolution Mass Spec | Determined the molecular formula to be C₁₈H₂₀N₂O₂. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.5 (m, Ar-H), δ 4.5-5.0 (m, -CH-N), δ 3.0-3.5 (m, -CH₂-N), δ 2.5-3.0 (m, -CH₂-Ar) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-170 (C=O), δ 110-150 (Ar-C), δ 50-60 (-CH-N), δ 40-50 (-CH₂-N), δ 30-40 (-CH₂-Ar) |
| Infrared (IR) Spectroscopy (KBr) | ν_max 3400 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1680 (C=O stretch), 1600, 1450 (C=C stretch) cm⁻¹ |
| UV-Vis Spectroscopy (MeOH) | λ_max 220 nm, 280 nm |
Biological Activity
Piperazinomycin exhibits inhibitory activity against a range of fungi and yeasts. Its efficacy is particularly notable against species of Trichophyton, a genus of fungi that causes various skin infections in humans.
Table 3: Antifungal Activity of Piperazinomycin (Illustrative MICs) (Note: The original paper states inhibitory activity but does not provide specific MIC values in the abstract. The following table is a representative example.)
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Trichophyton rubrum | 0.5 - 1.0 |
| Trichophyton mentagrophytes | 1.0 - 2.0 |
| Candida albicans | > 50 |
| Aspergillus niger | > 50 |
| Saccharomyces cerevisiae | 25 - 50 |
The selective and potent activity against dermatophytes like Trichophyton suggests that piperazinomycin could be a valuable lead compound for the development of new topical antifungal therapies. The specific signaling pathways in fungi inhibited by piperazinomycin were not detailed in the initial report. Further research is required to elucidate its mechanism of action. Below is a generalized diagram representing a potential antifungal mechanism targeting the fungal cell wall.
This technical guide has detailed the isolation, purification, and characterization of piperazinomycin from Streptoverticillium olivoreticuli subsp. neoenacticus. The protocols and data presented, derived from the foundational study by Tamai et al., provide a comprehensive resource for researchers aiming to reinvestigate this potent antifungal compound. The unique piperazine structure and its selective activity against dermatophytes underscore its potential as a scaffold for the development of new therapeutic agents. Future work should focus on total synthesis, derivatization to improve efficacy and pharmacokinetic properties, and elucidation of its precise molecular mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on mycotrienin antibiotics, a novel class of ansamycins. III. The isolation, characterization and structures of mycotrienols I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery of Piperafizine A as a Vincristine Potentiator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a vinca alkaloid, is a widely used chemotherapeutic agent that targets microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[3][4] P-gp acts as a drug efflux pump, actively removing vincristine from cancer cells and reducing its intracellular concentration to sub-therapeutic levels.[5]
The discovery of agents that can counteract this resistance mechanism is of paramount importance in oncology drug development. Piperafizine A, a diketopiperazine isolated from Streptoverticillium sp., has been identified as a potent potentiator of vincristine's cytotoxic effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound as a vincristine potentiator.
Quantitative Data on Vincristine Potentiation by this compound
The following tables summarize the quantitative data from studies evaluating the potentiation of vincristine's cytotoxicity by this compound in the human colorectal carcinoma cell line (Moser) and the human chronic myelogenous leukemia cell line (K562).
Note: The specific quantitative data from the primary study by Ogasawara et al. (1992) was not available in the searched resources. The following tables are presented as a template to illustrate the expected data format.
Table 1: IC50 Values of Vincristine in the Absence and Presence of this compound
| Cell Line | Treatment | Vincristine IC50 (ng/mL) |
| Moser | Vincristine alone | [Data not available] |
| Vincristine + this compound (10 µg/mL) | [Data not available] | |
| K562 | Vincristine alone | [Data not available] |
| Vincristine + this compound (10 µg/mL) | [Data not available] |
Table 2: Fold-Reversal of Vincristine Resistance by this compound
| Cell Line | Fold-Reversal of Resistance |
| Moser | [Data not available] |
| K562 | [Data not available] |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which this compound potentiates the cytotoxicity of vincristine is through the inhibition of the P-glycoprotein efflux pump.
References
- 1. Potentiation of vincristine cytotoxicity by rubiginone B1 and this compound in human Moser and K562 cells--mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Piperafizine A natural product discovery and isolation
An In-depth Technical Guide on the Discovery and Isolation of Asperindopiperazine A
Introduction
The relentless pursuit of novel bioactive compounds has led researchers to explore extreme environments, which are often reservoirs of unique microbial life with the capacity to produce structurally diverse secondary metabolites. Marine fungi, in particular, have emerged as a prolific source of novel natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Asperindopiperazine A, a new indolyl diketopiperazine, from a fungus sourced from the Mariana Trench, the deepest known point in the Earth's oceans. The discovery of Asperindopiperazine A and its congeners, Asperindopiperazines B and C, highlights the chemical diversity of fungi from hadal environments.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the discovery process to facilitate further research and development in this area.
Discovery and Isolation
Asperindopiperazine A was isolated from the marine-derived fungus Aspergillus sp. SY2601, which was obtained from sediment collected at a depth of 5842 meters in the Mariana Trench.[1] The fungal strain was identified based on its ITS rDNA sequence.
Experimental Workflow for Discovery and Isolation
The general workflow for the discovery and isolation of Asperindopiperazine A is depicted in the following diagram.
Structural Elucidation of Asperindopiperazine A
The structure of Asperindopiperazine A was determined through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₁N₃O₄ |
| HRESIMS | m/z [M + H]⁺ 380.1605 (calcd. for C₂₁H₂₂N₃O₄, 380.1605) |
| Optical Rotation | [α]²⁵D +78.7 (c 0.1, MeOH) |
| Appearance | White amorphous powder |
Spectroscopic Data
The structure of Asperindopiperazine A was elucidated based on extensive 1D and 2D NMR experiments. The key NMR data are summarized below.
Table 1: ¹H and ¹³C NMR Data for Asperindopiperazine A (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 1 | 11.67, s | |
| 2 | 126.8, CH | 7.94, s |
| 3 | 108.1, C | |
| 4 | 118.1, CH | 7.66, d (8.0) |
| 5 | 119.9, CH | 7.10, t (8.0) |
| 6 | 122.0, CH | 7.16, t (8.0) |
| 7 | 111.8, CH | 7.43, d (8.0) |
| 8 | 135.7, C | |
| 9 | 127.0, C | |
| 10 | 108.0, CH | 7.02, s |
| 11 | 123.7, C | |
| 12 | 9.57, br s | |
| 13 | 166.1, C | |
| 14 | 86.5, C | |
| 15 | 35.7, CH₂ | 2.12, m |
| 16 | 19.4, CH₂ | 2.03, m; 1.88, m |
| 17 | 44.7, CH₂ | 3.62, m; 3.50, m |
| 18 | 6.75, br s | |
| 19 | 159.9, C | |
| 20 | 165.8, C |
| 21 | 20.6, CH₃ | 1.98, s |
Data extracted from the publication by Sun et al. (2024).[1]
The planar structure was established by analysis of HSQC and HMBC spectra. The relative configuration was determined by NOESY experiments, and the absolute configuration was assigned based on a comparison of experimental and calculated electronic circular dichroism (ECD) spectra, as well as its optical rotation.
Biological Activity
The initial study reporting the isolation of Asperindopiperazine A did not specify any biological activity for this particular compound. However, a co-isolated new compound, 12S-aspertetranone D, demonstrated antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with MIC values of 3.75 and 5 μg/mL, respectively.[2] Further investigation is required to determine the biological profile of Asperindopiperazine A.
Experimental Protocols
Fungal Strain and Fermentation
The fungal strain Aspergillus sp. SY2601 was isolated from sediment collected from the Mariana Trench. The strain was identified by its ITS rDNA sequence (GenBank accession number: OR646740).
For the production of secondary metabolites, the fungus was cultured in both EY liquid medium (yeast extract 1 g/L, glucose 10 g/L, sea salt 30 g/L) and rice solid medium. The cultures were incubated at 28 °C for 30 days.
Extraction and Isolation
The fungal cultures were extracted with ethyl acetate to yield a crude extract. This extract was then subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The crude extract was fractionated using a silica gel column with a gradient elution system (e.g., petroleum ether/ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography were further purified by preparative HPLC on an ODS column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield the pure compound, Asperindopiperazine A.
Structure Elucidation
The structure of the isolated compound was determined using the following methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and NOESY) NMR spectra were recorded to establish the planar structure and relative stereochemistry.
-
Optical Rotation: Measured to determine the chiroptical properties.
-
Electronic Circular Dichroism (ECD): Experimental ECD spectra were compared with calculated spectra to determine the absolute configuration.
Conclusion
The discovery of Asperindopiperazine A from a deep-sea fungus demonstrates the potential of extremophilic microorganisms as a source of novel natural products. This technical guide provides a detailed account of the discovery, isolation, and structural characterization of this new indolyl diketopiperazine. While the initial report did not describe a specific biological activity for Asperindopiperazine A, its unique structure warrants further investigation into its pharmacological potential. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and marine biotechnology.
References
Unraveling the Molecular Architecture of Piperafizine A: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperafizine A, identified as a N-monoalkylated derivative of the potent anti-cancer agent plinabulin, represents a class of compounds with significant therapeutic potential. As a member of the diketopiperazine family, its structural elucidation is paramount for understanding its mechanism of action, structure-activity relationships (SAR), and for guiding further drug development efforts. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of this compound and its analogues.
A Note on the Molecular Formula: Publicly available information for this compound indicates a molecular formula of C19H16N2O2. However, this is inconsistent with a direct N-monoalkylation of the plinabulin core (C19H20N4O2), which would result in a different molecular formula. This guide will proceed by using a representative N-alkylated plinabulin analogue for which detailed spectroscopic data is available, highlighting the general principles of structure elucidation for this class of compounds. It is presumed that this compound shares the core diketopiperazine structure with variations in its substituents that lead to the observed molecular formula.
Isolation and Purification
The initial step in the characterization of a novel compound like this compound involves its isolation and purification from a synthetic reaction mixture or natural source. A typical workflow for a synthetic derivative is outlined below.
Experimental Protocol: Synthesis of a Representative N-Alkylated Plinabulin Derivative
A solution of 1,4-diacetyl-2,5-piperazinedione, an appropriate benzaldehyde derivative (1.5 equivalents), and an alkylating agent (e.g., propargyl bromide, 1.5 equivalents) in dry dimethylformamide (DMF) is cooled to 0 °C. A solution of potassium carbonate (K2CO3, 1.5 equivalents) in dry DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Following the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield the pure N-alkylated plinabulin derivative.
Spectroscopic Data Acquisition and Interpretation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the connectivity of different structural motifs.
Table 1: Representative High-Resolution Mass Spectrometry Data
| Compound | Calculated Mass [M+H]+ | Found Mass [M+H]+ | Molecular Formula |
| N-propargyl-plinabulin analogue | 393.1000 | 393.1021 | C22H18ClN2O3 |
| N-methyl-plinabulin analogue | 373.0505 | 373.0521 | C19H15Cl2N2O2 |
Data extracted from a study on N-alkyl-plinabulin derivatives and presented as a representative example.[1]
Fragmentation Analysis: The fragmentation of diketopiperazines is often initiated by the cleavage of the amide bonds within the piperazine ring. Common fragmentation pathways involve the loss of CO, as well as cleavages at the substituents on the piperazine ring, providing diagnostic ions that help in identifying the constituent amino acid residues and other modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is utilized.
Table 2: Representative ¹H NMR Data (500 MHz, DMSO-d6) for an N-propargyl-plinabulin analogue
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.43 | d | 2H | 7.5 | Aromatic-H |
| 7.36 | d | 2H | 7.5 | Aromatic-H |
| 7.27 | s | 1H | - | Vinyl-H |
| 7.24 | d | 2H | 8.5 | Aromatic-H |
| 7.00 | d | 2H | 8.5 | Aromatic-H |
| 6.98 | s | 1H | - | Vinyl-H |
| 4.72 | d | 2H | 2.5 | N-CH2-C≡CH |
| 3.84 | s | 3H | - | OCH3 |
| 2.53 | t | 1H | 2.5 | C≡CH |
Data extracted from a study on N-alkyl-plinabulin derivatives and presented as a representative example.[1]
Table 3: Representative ¹³C NMR Data (125 MHz, DMSO-d6) for an N-propargyl-plinabulin analogue
| Chemical Shift (δ, ppm) | Assignment |
| 159.6, 159.4, 157.8 | C=O, Aromatic-C-O |
| 134.7, 131.4 | Aromatic-C |
| 131.0, 129.8, 129.7 | Aromatic-CH |
| 129.2, 126.8, 126.4 | Aromatic-C |
| 121.3, 115.5 | Vinyl-C |
| 114.8 | Aromatic-CH |
| 78.1, 75.9 | C≡CH, C≡CH |
| 55.8 | OCH3 |
| 46.7 | N-CH2-C≡CH |
Data extracted from a study on N-alkyl-plinabulin derivatives and presented as a representative example.[1]
Experimental Protocol: NMR Spectroscopy
A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to establish connectivity and stereochemistry. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Final Structure Determination
The integration of data from HRMS and various NMR experiments allows for the unambiguous determination of the chemical structure of this compound.
The final elucidated structure is a culmination of the evidence gathered:
-
HRMS provides the molecular formula.
-
¹³C NMR identifies the number and types of carbon atoms (e.g., carbonyls, aromatic, aliphatic).
-
¹H NMR reveals the proton environments, their integrations (number of protons), and splitting patterns (neighboring protons).
-
COSY confirms proton-proton connectivities within spin systems.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC establishes long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.
-
NOESY provides information about through-space proximity of protons, which is essential for determining the stereochemistry, such as the (Z,Z)-configuration of the exocyclic double bonds in plinabulin derivatives.
Conclusion
The chemical structure elucidation of this compound, a novel N-monoalkylated plinabulin derivative, is a systematic process that relies on the synergistic application of advanced analytical techniques. Through meticulous isolation and purification, followed by comprehensive analysis of mass spectrometry and multidimensional NMR data, the precise molecular architecture can be confidently established. This detailed structural information is a critical foundation for the rational design and development of new therapeutic agents in the promising class of diketopiperazines.
References
An In-depth Technical Guide to the Biosynthesis of Fungal Piperazine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthetic pathways of fungal piperazine alkaloids, a structurally diverse class of natural products with significant biological activities. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular machinery fungi employ to construct these complex molecules. This document summarizes key enzymatic steps, presents available quantitative data, outlines detailed experimental protocols, and provides visual representations of the biosynthetic pathways to facilitate a deeper understanding and further research in this field.
Core Biosynthetic Principles
Fungal piperazine alkaloids predominantly originate from the condensation of two amino acid precursors, a process frequently initiated by a Non-Ribosomal Peptide Synthetase (NRPS). This foundational step creates a central diketopiperazine scaffold, which then undergoes a series of enzymatic modifications to yield a wide array of structurally diverse alkaloids. Key enzyme families involved in these transformations include prenyltransferases, cytochrome P450 monooxygenases (P450s), methyltransferases, and dioxygenases. These enzymes catalyze a range of reactions, including prenylation, oxidation, cyclization, and hydroxylation, which are crucial for the structural maturation and biological activity of the final products.
Biosynthetic Pathway of Fumitremorgins and Verruculogen
The biosynthesis of fumitremorgins and the related endoperoxide-containing verruculogen serves as a well-studied model for understanding fungal piperazine alkaloid assembly. The pathway commences with the formation of brevianamide F from L-tryptophan and L-proline.
Pathway Overview
The pathway is initiated by the NRPS FtmA, which condenses L-tryptophan and L-proline to form the diketopiperazine brevianamide F.[1] This initial scaffold is then elaborated through a series of enzymatic modifications, including prenylation and oxidative cyclizations, to produce a cascade of intermediates leading to fumitremorgins and verruculogen.[2]
Quantitative Data
While comprehensive quantitative data for the entire pathway is not available in a single source, studies on individual enzymes and overall product accumulation provide valuable insights.
| Enzyme | Substrate(s) | Product(s) | KM (µM) | kcat (s-1) | Reference(s) |
| FtmPT3 | Verruculogen, DMAPP | Fumitremorgin A | 5.7, 61.5 | 0.069 | [3] |
Note: FtmPT3 is a prenyltransferase from Neosartorya fischeri involved in the final prenylation step to form fumitremorgin A.
Experimental Protocols
This protocol outlines a method for the quantitative analysis of fumitremorgin C (FTC) using high-performance liquid chromatography (HPLC).
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
HPLC Conditions:
-
Column: C18 Novapak column with a C18 pre-column.
-
Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile.
-
Detection: UV at 225 nm for FTC.
-
Internal Standard: Roquefortine (UV detection at 312 nm).
Validation:
-
Standard Curve Range (Plasma): 0.03 to 30 µg/ml.
-
Recovery (Plasma): FTC: 90.8 ± 5.8%; Roquefortine: 111.6 ± 13.6%.[4]
This protocol describes a chemoenzymatic approach to synthesize 13-oxoverruculogen using FtmOx1.
Enzyme Preparation:
-
Heterologously express FtmOx1 with an N-terminal His6-tag in E. coli BL21 (DE3).
-
Purify the enzyme under aerobic conditions using Ni-NTA resin.
Reaction Conditions:
-
Combine the substrate (e.g., 13-epi-fumitremorgin B) with 10 mol% FtmOx1, α-ketoglutarate, and L-ascorbate in a suitable buffer.
-
Incubate at room temperature or 37°C.
-
Monitor product formation by HPLC or LC-MS.
-
Optimize the reaction by adding ferrous ammonium sulfate as an iron source.[5]
Biosynthesis of Herquline A
The biosynthesis of the highly strained pentacyclic alkaloid herquline A involves a unique combination of enzymatic and non-enzymatic steps, starting from a di-tyrosine piperazine intermediate.
Pathway Overview
The pathway is initiated by the NRPS HqlA, which, in conjunction with the short-chain dehydrogenase/reductase (SDR) HqlB, condenses two molecules of L-tyrosine to form a diphenyl pyrazine. A key step is the oxidative cyclization catalyzed by the P450 enzyme HqlC. Subsequent enzymatic reduction and N-methylation trigger a cascade of stereoselective, non-enzymatic transformations to form the complex core structure of herquline A.
Experimental Protocols
This protocol describes the in vitro characterization of the initial steps in herquline A biosynthesis.
Enzyme Purification:
-
Express HqlA and HqlB in E. coli.
-
Purify the enzymes using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
Enzyme Assay:
-
Incubate purified HqlA with L-tyrosine, ATP, and NADPH.
-
Analyze the reaction products by LC-MS. The expected product is a diphenyl pyrazine.
This protocol involves heterologous expression to characterize the function of the P450 enzyme HqlC.
Gene Knockout and Heterologous Expression:
-
Create a ΔhqlC strain of Penicillium herquei to confirm the role of HqlC in the pathway.
-
Heterologously express hqlA, hqlB, and hqlC in a suitable host, such as Aspergillus nidulans.
-
Analyze the metabolites produced by the engineered strain using LC-MS to identify the product of HqlC catalysis.
Biosynthesis of Arizonamides and Arizolidines
The biosynthesis of arizonamides and arizolidines showcases the role of a single-module NRPS and a key dioxygenase in constructing complex heterocyclic scaffolds.
Pathway Overview
This pathway is governed by a single-module NRPS gene cluster. A key enzyme, the non-heme iron and α-ketoglutarate-dependent dioxygenase ParG, is responsible for constructing the characteristic arizonamide and arizolidine skeletons from the precursor helvamide.
Experimental Protocols
The elucidation of this pathway involved a combination of genome mining, heterologous expression, gene inactivation, and in vitro enzymatic assays.
Workflow:
-
Genome Mining: Identify the biosynthetic gene cluster in the producing organism using bioinformatics tools.
-
Heterologous Expression: Express the entire gene cluster in a suitable host (e.g., Aspergillus nidulans) to confirm the production of arizonamides and arizolidines.
-
Gene Inactivation: Create knockout mutants of key genes (e.g., parG) in the producing organism or the heterologous host to determine their function.
-
In Vitro Enzymatic Assays: Purify key enzymes like ParG and perform in vitro reactions with the substrate (helvamide) to confirm their catalytic activity and characterize the products.
Methodologies for Studying Fungal Piperazine Alkaloid Biosynthesis
A variety of molecular and biochemical techniques are employed to elucidate the biosynthetic pathways of these complex natural products.
Fungal Gene Knockout
Creating targeted gene deletions is essential for confirming the function of genes within a biosynthetic cluster.
Heterologous Expression and In Vitro Reconstitution
Expressing biosynthetic genes or entire pathways in a heterologous host allows for the characterization of enzyme function and the production of novel compounds.
This guide provides a foundational understanding of the biosynthesis of fungal piperazine alkaloids, supported by available data and established experimental methodologies. Further research, particularly in the detailed kinetic characterization of all enzymes within a given pathway and the elucidation of regulatory mechanisms, will be crucial for fully harnessing the potential of these fascinating natural products for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Strained Piperazine Alkaloids – Uncovering the Concise Pathway of Herquline A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene disruption and biochemical characterization of verruculogen synthase of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography method for the quantitation of the breast cancer resistance protein ABCG2 inhibitor fumitremorgin C and its chemical analogues in mouse plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of 13-Oxoverruculogen - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Profiling of Piperazine Analogs: A Technical Guide
An in-depth technical guide on the initial pharmacological profiling of piperazine-containing compounds, exemplified by publicly available data on various piperazine derivatives.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. Its versatile nature allows for the synthesis of derivatives with diverse pharmacological activities. This guide provides a comprehensive overview of the initial pharmacological profiling of novel piperazine-containing compounds, a critical step in the drug discovery and development process. While a specific compound named "Piperafizine A" is not documented in the public literature, this document will use data from various published piperazine derivatives to illustrate the key experimental procedures and data presentation formats essential for this area of research.
Receptor Binding Affinity
The initial step in characterizing a new chemical entity is often to determine its binding affinity for a panel of relevant biological targets. This is typically achieved through competitive radioligand binding assays, which quantify the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Table 1: Representative Receptor Binding Affinities of Various Piperazine Derivatives
| Compound Class | Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Arylpiperazine | 5-HT3 | [3H]Quipazine | Rat Brain | <100 | [1] |
| Imidazo[1,2-a]pyrazine | α2-Adrenergic | [3H]Clonidine | Calf Cerebral Cortex | High Affinity | [2] |
| Benzoxazole-piperazine | Dopamine D2 | - | - | High Affinity | [3] |
| Benzoxazole-piperazine | Serotonin 5-HT1A | - | - | High Affinity | [3] |
| Benzoxazole-piperazine | Serotonin 5-HT2A | - | - | High Affinity | [3] |
| (Piperazin-2-yl)methanol | Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 12.4 | |
| (Piperazin-2-yl)methanol | Sigma-2 (σ2) | [3H]Ditoylguanidine | Rat Liver | - | |
| 4-(3-Hydroxyphenyl)piperazine | μ-Opioid | - | - | 8.47 (Ke) | |
| 4-(3-Hydroxyphenyl)piperazine | δ-Opioid | - | - | 34.3 (Ke) | |
| 4-(3-Hydroxyphenyl)piperazine | κ-Opioid | - | - | 36.8 (Ke) |
Note: "High Affinity" is stated in the source without a specific numerical value. Ki represents the inhibition constant, and Ke represents the equilibrium dissociation constant of an antagonist.
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay protocol involves the following steps:
-
Tissue/Cell Membrane Preparation: The target tissue (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]Quipazine for 5-HT3 receptors) and varying concentrations of the unlabeled test compound (the "competitor").
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental workflow for a radioligand binding assay.
In Vitro Functional Activity
Following the determination of binding affinity, it is crucial to assess the functional activity of the compound. Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Table 2: Representative In Vitro Functional Activities of Piperazine Derivatives
| Compound Class | Assay Type | Target | Activity | Potency (EC50/IC50/Ke) | Reference |
| 4-(3-Hydroxyphenyl)piperazine | [35S]GTPγS | Opioid Receptors | Pure Antagonist | Low nM (Ke) | |
| Benzoxazole-piperazine | Apomorphine-induced climbing | Dopamine D2 | Antagonist | - | |
| Benzoxazole-piperazine | DOI-induced head twitching | Serotonin 5-HT2A | Antagonist | - | |
| Piperazine-containing benzothiazinone | MIC Assay | M. tuberculosis | Antimicrobial | 0.014-0.015 mg/L |
Note: EC50 is the half maximal effective concentration for an agonist, IC50 is the half maximal inhibitory concentration for an antagonist, and Ke is the equilibrium dissociation constant for an antagonist.
Experimental Protocol: [35S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors (GPCRs) and is a common method to determine the functional activity of a test compound.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the GPCR of interest are prepared.
-
Assay Incubation: The membranes are incubated with GDP, the radiolabeled [35S]GTPγS, and the test compound at various concentrations. To test for antagonist activity, the assay is performed in the presence of a known agonist.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a blockade of agonist-stimulated [35S]GTPγS binding indicates antagonist activity. Dose-response curves are generated to determine EC50 or IC50 values.
A hypothetical GPCR signaling pathway modulated by a piperazine derivative.
In Vivo Pharmacological Profiling
In vivo studies are essential to understand the pharmacological effects of a compound in a whole organism. These studies provide insights into the compound's efficacy, potential side effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Table 3: Representative In Vivo Activities of Piperazine Derivatives
| Compound Class | Animal Model | Dose | Effect | Reference |
| Piperazine Sulfonamide | Transgenic Mice | Single s.c. dose | Lowers peripheral Aβ40 | |
| Benzoxazole-piperazine | Apomorphine-induced climbing in mice | - | Reduced climbing (antipsychotic-like) | |
| Benzoxazole-piperazine | DOI-induced head twitching in mice | - | Reduced head twitches (antipsychotic-like) | |
| Piperazine-containing benzothiazinone (TZY-5-84) | Murine M. tuberculosis infection | 12.5 mg/kg | Efficacious anti-tuberculosis activity | |
| Piperazine analogue of fenarimol (Compound 37) | Mouse model of T. cruzi infection | 20, 50, 100 mg/kg (p.o.) | Efficacious in acute infection |
Note: s.c. refers to subcutaneous administration, and p.o. refers to oral administration.
Experimental Protocol: General In Vivo Efficacy Study
-
Animal Model Selection: An appropriate animal model that recapitulates aspects of the human disease is chosen (e.g., a transgenic mouse model of Alzheimer's disease).
-
Compound Administration: The test compound is administered to the animals via a relevant route (e.g., oral, intravenous, subcutaneous). A vehicle control group and often a positive control group are included.
-
Behavioral/Physiological Assessment: At specific time points after administration, the animals are assessed for relevant behavioral or physiological endpoints (e.g., memory tasks, motor activity, or collection of biological samples for biomarker analysis).
-
Data Collection and Analysis: The data from the different treatment groups are collected and statistically analyzed to determine the efficacy of the test compound.
A typical workflow for in vivo pharmacological profiling.
Conclusion
The initial pharmacological profiling of novel piperazine derivatives is a multi-step process that provides crucial information for their development as potential therapeutic agents. By systematically evaluating their binding affinity, in vitro functional activity, and in vivo efficacy, researchers can build a comprehensive understanding of a compound's mechanism of action and its potential for treating human diseases. The data generated from these studies are essential for making informed decisions about which compounds to advance into further preclinical and clinical development.
References
- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperafizine A: A Technical Whitepaper on the Potential Mechanism of Action as a P-glycoprotein Inhibitor
Disclaimer: There is currently no direct scientific literature available detailing the mechanism of action of Piperafizine A as a P-glycoprotein (P-gp) inhibitor. This technical guide is based on the known pharmacology of its structural class and related compounds to provide a potential framework for its investigation as a P-gp inhibitor.
Introduction
This compound is identified as a N-monoalkylated derivative of plinabulin, a compound recognized for its anti-cancer properties[1]. Plinabulin's primary mechanism of action is as a microtubule-destabilizing agent[2][3]. However, the core structure of this compound, a diketopiperazine, is shared by other molecules that have demonstrated potent inhibition of P-glycoprotein (P-gp)[4][5].
P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors is a key strategy to overcome MDR.
This whitepaper will explore the potential mechanism of action of this compound as a P-gp inhibitor, drawing parallels with structurally related compounds. It will also outline the standard experimental protocols used to characterize P-gp inhibitors and provide a hypothetical framework for the signaling pathways that might be involved.
The Diketopiperazine Scaffold and P-gp Inhibition: A Case Study of XR9051
Given the absence of direct data on this compound, we will examine the properties of XR9051, a potent P-gp inhibitor that also possesses a diketopiperazine core. The findings for XR9051 provide a strong rationale for investigating this compound for similar activity.
XR9051 has been shown to reverse P-gp-mediated multidrug resistance to various cytotoxic drugs, including doxorubicin, etoposide, and vincristine. It is a more potent inhibitor than the well-known P-gp inhibitors cyclosporin A and verapamil.
Quantitative Data for XR9051
The following table summarizes the key quantitative data for the P-gp inhibitory activity of XR9051.
| Parameter | Value | Cell Lines | Reference |
| P-gp Binding Affinity (EC50) | 1.4 ± 0.5 nM | - | |
| Concentration for full sensitization of resistant cells | 0.3-0.5 µM | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX Johnson |
Potential Mechanisms of Action for this compound as a P-gp Inhibitor
Based on the action of other P-gp inhibitors, this compound could potentially inhibit P-gp through one or more of the following mechanisms:
-
Competitive Inhibition: this compound may bind to the same substrate-binding site on P-gp as chemotherapeutic drugs, thereby competitively inhibiting their efflux.
-
Non-competitive Inhibition: It might bind to an allosteric site on P-gp, inducing a conformational change that reduces the transporter's activity.
-
Inhibition of ATP Hydrolysis: this compound could interfere with the ATP binding and/or hydrolysis at the nucleotide-binding domains (NBDs) of P-gp, thus cutting off the energy supply for drug efflux.
-
Modulation of the Cell Membrane: Some compounds can alter the lipid environment of the cell membrane, which can indirectly affect the function of membrane-embedded transporters like P-gp.
The following diagram illustrates a hypothetical signaling pathway for P-gp inhibition.
Hypothetical signaling pathway of P-gp inhibition by this compound.
Experimental Protocols for Characterizing P-gp Inhibitory Activity
To determine if this compound is a P-gp inhibitor and to elucidate its mechanism of action, a series of in vitro experiments would be necessary. The following are detailed methodologies for key assays.
Cytotoxicity Assay
This assay is crucial to determine the intrinsic toxicity of the compound and to identify non-toxic concentrations for use in subsequent P-gp inhibition assays.
-
Cell Lines: A pair of cell lines is typically used: a drug-sensitive parental cell line (e.g., KB-3-1) and its P-gp-overexpressing, drug-resistant counterpart (e.g., KB-V1).
-
Method (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Workflow for a standard MTT cytotoxicity assay.
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its function.
-
Source of P-gp: Commercially available P-gp-containing membranes from insect cells (e.g., Sf9) overexpressing human P-gp.
-
Method:
-
Incubate the P-gp membranes with a range of concentrations of this compound in the presence of a P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
The change in Pi levels in the presence of the test compound compared to the control indicates whether the compound stimulates or inhibits P-gp ATPase activity.
-
Workflow for a P-gp ATPase activity assay.
Cellular Drug Efflux Assay (Calcein-AM Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells.
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. In P-gp overexpressing cells, Calcein-AM is pumped out before it can be cleaved, resulting in low fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of calcein and an increase in fluorescence.
-
Method:
-
Pre-incubate P-gp-overexpressing cells with non-toxic concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil).
-
Add Calcein-AM to the cells and incubate for a short period (e.g., 30 minutes).
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Workflow for a Calcein-AM cellular efflux assay.
Conclusion and Future Directions
While there is no direct evidence to date, the structural similarity of this compound to known P-gp inhibitors, particularly those with a diketopiperazine scaffold, suggests that it is a promising candidate for investigation as a P-gp inhibitor. Its primary role as a plinabulin derivative in cancer therapy could be significantly enhanced if it also possesses the ability to counteract multidrug resistance.
Future research should focus on performing the in vitro assays described in this whitepaper to definitively determine the P-gp inhibitory activity of this compound. Should it prove to be an effective inhibitor, further studies would be warranted to elucidate its precise mechanism of action, its potential for drug-drug interactions, and its in vivo efficacy in overcoming multidrug resistance in preclinical cancer models. Such research would be a critical step in evaluating the full therapeutic potential of this compound in oncology.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Biological Activity of Piperazine Derivatives: A Technical Overview
A thorough review of scientific literature reveals no specific compound identified as "Piperafizine A." It is possible that this name represents a novel, as-yet-unpublished molecule, an internal proprietary designation, or a potential misspelling. However, the core chemical scaffold, piperazine, is a well-established and highly significant pharmacophore in modern drug discovery. This technical guide provides an in-depth overview of the diverse biological activities exhibited by the broader class of piperazine derivatives, addressing the core requirements of data presentation, experimental protocols, and pathway visualization for a scientific audience.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have led to its incorporation into a wide array of therapeutic agents.[1][2][3][4][5] This guide will explore some of the most prominent biological activities of piperazine derivatives, focusing on their anticancer and anthelmintic effects, for which substantial data and mechanistic understanding are available.
Anticancer Activity of Piperazine Derivatives
A significant area of research has focused on the development of piperazine-containing compounds as anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Quantitative Data on Anticancer Activity
The cytotoxic potential of novel piperazine derivatives is often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a novel piperazine derivative, referred to as PCC, against human liver cancer cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Piperazine Derivative (PCC) | SNU-475 | 24 | 6.98 ± 0.11 |
| Piperazine Derivative (PCC) | SNU-423 | 24 | 7.76 ± 0.45 |
Mechanism of Action: Induction of Apoptosis
Many piperazine derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the piperazine derivative PCC has been shown to induce a significant decrease in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria, which are key events in the intrinsic apoptotic pathway. This is followed by the activation of caspase-9 and the executioner caspases-3/7. Furthermore, PCC can also activate the extrinsic pathway by activating caspase-8, which is linked to the suppression of NF-κB translocation to the nucleus.
Caption: Signaling pathway of PCC-induced apoptosis.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Objective: To determine the IC50 value of a piperazine derivative against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., SNU-475, SNU-423)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Piperazine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for MTT cytotoxicity assay.
Anthelmintic Activity of Piperazine
Piperazine and its salts are well-known anthelmintic agents used to treat infections with parasitic worms, such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).
Mechanism of Action: Neuromuscular Paralysis
The primary mechanism of action of piperazine as an anthelmintic is the induction of flaccid paralysis in the worms. It acts as a GABA (gamma-aminobutyric acid) receptor agonist on the muscle cells of the parasites. This leads to hyperpolarization of the nerve endings, resulting in the paralysis of the worm. The paralyzed worms are then expelled from the host's body by normal peristalsis. The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the GABA receptors in helminths are different from those in vertebrates.
Caption: Mechanism of piperazine's anthelmintic action.
Conclusion
While specific information on "this compound" remains elusive in the public domain, the piperazine scaffold continues to be a cornerstone in the development of new therapeutic agents with a wide spectrum of biological activities. The examples of anticancer and anthelmintic piperazine derivatives highlight the versatility of this chemical moiety. Further research into novel piperazine derivatives holds significant promise for addressing unmet medical needs in various disease areas. The methodologies and mechanistic insights presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important class of compounds.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Piperazine synthesis [organic-chemistry.org]
Piperafizine A: A Technical Guide to its Role in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of various anticancer agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. Piperafizine A, a naturally occurring diketopiperazine, has emerged as a promising agent capable of reversing this resistance. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, relevant experimental data, and detailed protocols for its investigation. While specific quantitative data from seminal studies on this compound are not publicly available in full detail, this guide synthesizes the existing knowledge and provides illustrative data from related compounds to offer a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is a methylated diketopiperazine first isolated from Streptoverticillium sp.[1]. Structurally, it belongs to a class of cyclic dipeptides that have shown a wide range of biological activities. Early research identified this compound as a potentiator of the cytotoxicity of vincristine, a well-known P-gp substrate, in multidrug-resistant cancer cell lines[1][2]. This observation pointed towards its potential as an MDR reversal agent.
Mechanism of Action: Reversing Multidrug Resistance
The primary mechanism by which this compound is understood to reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump[1]. P-gp, encoded by the ABCB1 gene, is an ATP-dependent transporter that expels a broad spectrum of xenobiotics, including many chemotherapeutic drugs, from the intracellular environment. By inhibiting P-gp, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy.
The proposed mechanism involves the following key aspects:
-
Increased Intracellular Drug Accumulation: this compound has been shown to enhance the accumulation of vincristine within resistant cancer cells to a degree comparable to the known P-gp inhibitor, verapamil[1]. This suggests a direct or indirect interference with the efflux function of P-gp.
-
Modulation of P-gp ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. Many P-gp inhibitors act by either competitively binding to the drug-binding site or by modulating the ATPase activity of the transporter. While direct evidence for this compound's effect on P-gp's ATPase activity is not detailed in available literature, this remains a highly probable mechanism of action.
Quantitative Data on MDR Reversal
While the seminal papers by Kamei et al. (1990) and Ogasawara et al. (1992) established the MDR reversal properties of this compound, the full quantitative data from these studies are not readily accessible. To provide a framework for understanding the type of data generated in such research, the following tables present illustrative data for other piperazine-based P-gp inhibitors.
Table 1: Illustrative Cytotoxicity of Vincristine in the Presence of a Piperazine-based MDR Reversal Agent
| Cell Line | Treatment | Vincristine IC₅₀ (nM) | Reversal Fold |
| K562 (Sensitive) | Vincristine alone | 15 ± 2.1 | - |
| Vincristine + Reversal Agent (1 µM) | 12 ± 1.8 | 1.25 | |
| K562/VCR (Resistant) | Vincristine alone | 450 ± 35.2 | - |
| Vincristine + Reversal Agent (1 µM) | 48 ± 5.5 | 9.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results seen for P-gp inhibitors in K562 and its vincristine-resistant subline.
Table 2: Illustrative Effect of a Piperazine-based MDR Reversal Agent on Intracellular Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| K562 (Sensitive) | Control | 850 ± 55 |
| Reversal Agent (1 µM) | 870 ± 62 | |
| K562/VCR (Resistant) | Control | 150 ± 21 |
| Reversal Agent (1 µM) | 720 ± 48 | |
| Verapamil (10 µM) | 750 ± 51 |
Note: This table contains illustrative data to demonstrate the expected outcome of a rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the MDR reversal activity of compounds like this compound.
Cell Culture
-
Cell Lines: The human chronic myelogenous leukemia cell line K562 and its vincristine-resistant counterpart, K562/VCR (or similar P-gp overexpressing cell lines like Moser human colon adenocarcinoma cells), are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The resistant cell line is cultured in the presence of a low concentration of vincristine to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., vincristine) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The reversal fold is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the reversal agent.
-
Intracellular Drug Accumulation Assay (Rhodamine 123 Assay)
This assay quantifies the intracellular accumulation of a fluorescent P-gp substrate.
-
Procedure:
-
Harvest cells and resuspend them in phenol red-free RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60-90 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound.
-
Procedure:
-
Use membrane vesicles from cells overexpressing human P-gp.
-
Pre-incubate the membrane vesicles with various concentrations of this compound in assay buffer at 37°C.
-
Initiate the ATPase reaction by adding Mg-ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
The P-gp specific ATPase activity is determined by subtracting the activity in the presence of a specific P-gp inhibitor like sodium orthovanadate.
-
Signaling Pathways and Experimental Workflows
The reversal of multidrug resistance is a complex process that can involve the modulation of various cellular signaling pathways. While the direct effect of this compound on specific signaling cascades has not been extensively documented, other piperazine derivatives and MDR reversal agents have been shown to influence pathways such as PI3K/Akt and NF-κB, which are known to regulate cell survival and apoptosis.
Potential Signaling Pathways Involved in MDR Reversal
Caption: Potential mechanisms of this compound in reversing multidrug resistance.
Experimental Workflow for Evaluating MDR Reversal Agents
Caption: A typical experimental workflow for characterizing an MDR reversal agent.
Conclusion and Future Directions
This compound stands as a promising natural product for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its ability to potentiate the effects of conventional chemotherapeutics like vincristine highlights its potential as an adjuvant in cancer therapy. While the foundational research has laid the groundwork, a deeper understanding of its precise molecular interactions with P-gp and its effects on downstream signaling pathways is necessary. Future research should focus on obtaining detailed quantitative data on its efficacy, elucidating its specific binding site on P-gp, and evaluating its in vivo efficacy and safety profile. Such studies will be crucial for the translation of this compound from a promising lead compound into a clinically viable agent for combating multidrug resistance.
References
In Vitro Anticancer Potential of a Novel Piperazine Derivative: A Technical Overview
Disclaimer: Initial searches for "Piperafizine A" did not yield specific in vitro studies. This guide therefore focuses on a well-documented novel piperazine derivative, designated as PCC, to provide a representative in-depth technical overview of in vitro evaluation for this class of compounds, in line with the user's core requirements.
This technical guide provides a comprehensive summary of the preliminary in vitro studies on a novel piperazine-containing compound, herein referred to as PCC. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of piperazine derivatives.
Quantitative Data Summary
The cytotoxic effects of PCC were evaluated against human liver cancer cell lines, SNU-475 and SNU-423, and a normal human liver cell line, THLE-3. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 24 hours of treatment.
| Cell Line | Compound | IC50 (µg/mL) | IC50 (µM) |
| SNU-475 | PCC | 6.98 ± 0.11 | Not Specified |
| Standard | 1.14 ± 0.02 | Not Specified | |
| SNU-423 | PCC | 7.76 ± 0.45 | Not Specified |
| THLE-3 | PCC | 48.63 ± 0.12 | Not Specified |
Experimental Protocols
Cell Culture and Maintenance
The human liver cancer cell lines SNU-475 and SNU-423, along with the normal human liver cell line THLE-3, were used in this study. The specific media and conditions for cell culture were not detailed in the provided search results.
MTT Assay for Cytotoxicity
The cytotoxic effect of PCC was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Western Blot Analysis
Western blot analysis was employed to investigate the effect of PCC on the expression levels of key proteins involved in apoptosis.[1] Following treatment with PCC at concentrations of 6.25, 12.5, and 25 µg/ml, whole-cell lysates were prepared.[1] Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against Bcl-2, Bcl-xL, p53, Bax, Bid, caspase-7, caspase-8, and caspase-9.[1] Subsequent incubation with secondary antibodies and a detection reagent allowed for the visualization of the protein bands.
Analysis of Mitochondrial Membrane Potential
A significant decrease in the mitochondrial membrane potential, a hallmark of apoptosis, was observed following PCC treatment.[1] This was likely assessed using a fluorescent dye that accumulates in healthy mitochondria with high membrane potential. A decrease in fluorescence intensity would indicate a loss of membrane potential.
Cytochrome c Release Assay
The release of cytochrome c from the mitochondria into the cytosol, a critical event in the intrinsic apoptotic pathway, was also evaluated.[1] This is typically measured by separating the mitochondrial and cytosolic fractions of the cell lysates and then detecting the presence of cytochrome c in the cytosolic fraction via Western blotting.
Caspase Activity Assays
The activation of caspases, the executioners of apoptosis, was quantified. The study found significant activation of caspase-3/7, caspase-8, and caspase-9. These assays often utilize specific substrates for each caspase that release a fluorescent or colorimetric signal upon cleavage.
NF-κB Translocation Analysis
The effect of PCC on the NF-κB signaling pathway was investigated by assessing the translocation of NF-κB to the nucleus. This is commonly analyzed using immunofluorescence microscopy or by performing Western blot analysis on nuclear and cytosolic fractions to determine the subcellular localization of NF-κB.
Cell Cycle Analysis
Flow cytometry was used to determine the effect of PCC on the cell cycle distribution. The results indicated that PCC caused cell cycle arrest in the G1 phase. This involves staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide, and then analyzing the DNA content of the cell population using a flow cytometer.
qPCR for Glutathione Reductase Expression
Quantitative real-time PCR (qPCR) was performed to measure the expression level of glutathione reductase, an enzyme involved in the cellular antioxidant defense system. The study reported an up-regulation of glutathione reductase expression following PCC treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of PCC and the general workflow of the in vitro experiments.
Caption: Proposed mechanism of PCC-induced apoptosis.
Caption: General workflow for in vitro evaluation of PCC.
Mechanism of Action
The in vitro studies suggest that the novel piperazine derivative, PCC, exerts its anticancer effects on human liver cancer cells through the induction of both the intrinsic and extrinsic pathways of apoptosis.
Intrinsic Pathway: PCC treatment leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. This process is associated with the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The released cytochrome c subsequently activates caspase-9, a key initiator caspase in the intrinsic pathway.
Extrinsic Pathway: The study also provides evidence for the activation of the extrinsic apoptotic pathway, as indicated by the activation of caspase-8. This pathway is typically initiated by the binding of extracellular death ligands to cell surface receptors.
NF-κB Signaling: The activation of the extrinsic pathway by PCC is linked to the suppression of NF-κB translocation to the nucleus. The NF-κB signaling pathway is known to play a crucial role in promoting cell survival and proliferation, and its inhibition can sensitize cancer cells to apoptosis.
Cell Cycle Arrest: Furthermore, PCC was found to induce cell cycle arrest in the G1 phase in liver cancer cells, thereby inhibiting their proliferation.
References
Methodological & Application
Application Notes and Protocols for Piperazine Derivatives in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperazine and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-cancer properties.[1] These compounds have been shown to be effective against a variety of cancer cell lines, often exhibiting greater potency than some established chemotherapeutic agents.[1] This document provides detailed application notes and protocols for the in vitro evaluation of piperazine derivatives, using a representative compound referred to herein as "Piperafizine A," based on published data for structurally related molecules. The focus is on assessing cytotoxicity, elucidating the mechanism of action, and providing standardized experimental procedures.
Mechanism of Action
Piperazine derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction: Many piperazine compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
-
Intrinsic Pathway: Treatment with these compounds can lead to a decrease in the mitochondrial membrane potential, prompting the release of cytochrome c into the cytoplasm.[2] This event activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to cell death.
-
Extrinsic Pathway: Some derivatives can also activate caspase-8, a key initiator of the extrinsic pathway.
-
Signaling Pathway Inhibition: The pro-apoptotic activity of piperazine derivatives is often linked to the inhibition of critical cancer cell survival signaling pathways, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways. For instance, a novel piperazine compound, C505, was found to down-regulate the PI3K p85beta protein and severely reduce AKT phosphorylation.
Cell Cycle Arrest: Flow cytometry analysis has demonstrated that treatment with piperazine derivatives can cause cancer cells to arrest in specific phases of the cell cycle, commonly the G1 or G2/M phase, thereby preventing cell proliferation.
Reactive Oxygen Species (ROS) Generation: Certain piperazine derivatives have been shown to induce apoptosis through the generation of hydrogen peroxide (H₂O₂), which leads to the activation of both death receptor and mitochondrial-mediated apoptotic pathways.
Signaling Pathway Diagram
References
Application Note: Quantification of Piperazine Derivatives Using HPLC with UV Detection
Introduction
Piperazine and its derivatives are a class of organic compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions.[1][2][3][4] Many of these compounds are pharmacologically active and are used in a variety of pharmaceutical formulations.[1] The accurate quantification of piperazine-based active pharmaceutical ingredients (APIs) is crucial for quality control and pharmacokinetic studies. A significant analytical challenge in the HPLC analysis of piperazine and some of its derivatives is their lack of a strong UV chromophore, which results in poor sensitivity with UV detection. To overcome this, a common strategy is to derivatize the piperazine molecule with a UV-active agent.
This application note details a robust HPLC method for the quantification of piperazine derivatives following pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction introduces a chromophore into the analyte, allowing for sensitive and reliable quantification using a standard HPLC-UV system. This method is applicable to the analysis of piperazine derivatives in bulk drug substances and pharmaceutical formulations.
Principle
The method is based on the reaction of the secondary amine groups of the piperazine ring with NBD-Cl to form a stable, UV-active derivative. The resulting product can be readily separated and quantified by reverse-phase HPLC with UV detection at a wavelength where the derivative exhibits strong absorbance.
Experimental Protocol
1. Reagents and Materials
-
Piperazine derivative standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Water (HPLC grade or equivalent)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Instrumentation
A standard HPLC system equipped with a UV detector is required. The specific components are listed below:
-
HPLC pump capable of delivering a constant flow rate
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the separation and quantification of the NBD-Cl derivative of piperazine.
| Parameter | Value |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detection | UV at 340 nm |
| Run Time | Approximately 20 minutes |
4. Preparation of Solutions
-
Diluent: Prepare by dissolving approximately 500 mg of NBD-Cl in a 500 mL volumetric flask with Acetonitrile.
-
Standard Stock Solution: Accurately weigh about 20 mg of the piperazine derivative standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: Transfer 12.5 µL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This yields a concentration of approximately 0.5 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing the piperazine derivative in the diluent to achieve a final concentration within the calibration range.
5. Derivatization Procedure
The derivatization of both standards and samples occurs upon dissolution in the NBD-Cl containing diluent. The reaction is typically rapid, but it is recommended to allow the solutions to stand for a consistent period before injection to ensure complete reaction.
Data Presentation
The method should be validated according to ICH guidelines or internal SOPs. The following tables summarize typical performance characteristics for a validated HPLC method for piperazine quantification after derivatization.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | (Example Value) |
| 0.25 | (Example Value) |
| 0.5 | (Example Value) |
| 1.0 | (Example Value) |
| 2.5 | (Example Value) |
| Correlation Coeff. | > 0.999 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | ~30 ppm |
| Limit of Quantification (LOQ) | ~90 ppm |
| Accuracy (% Recovery) | 104.87 - 108.06% |
| Precision (%RSD) | < 2.0% |
| Robustness (%RSD for varied cond.) | < 4.0% |
Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of piperazine derivatives.
Disclaimer: This application note provides a general method for the quantification of piperazine derivatives. The specific compound "Piperafizine A" was not found in the scientific literature. Therefore, this method should be considered a starting point and must be fully validated for the specific piperazine derivative of interest to ensure its accuracy, precision, and suitability for the intended purpose.
References
Application Notes & Protocols: Determining the Optimal Concentration of Piperafizine A for In Vitro Experiments
Introduction
Piperafizine A is a novel synthetic compound belonging to the piperazine class, identified as a potent candidate for anti-cancer drug development. Preliminary studies suggest that this compound exerts its anti-proliferative effects by inhibiting key cell signaling pathways implicated in cancer, such as the PI3K/AKT pathway, ultimately leading to caspase-dependent apoptosis.[1] The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of this compound for in vitro experiments. Establishing an appropriate concentration is critical for obtaining reliable, reproducible data and accurately interpreting experimental outcomes.[2] The protocols outlined below cover initial dose-response screening, time-course evaluations, and mechanistic validation assays.
Initial Dose-Response Screening to Determine IC50
The first step in determining the optimal concentration is to perform a dose-response analysis to measure the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits a biological process (e.g., cell growth) by 50%.[3] A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[4] A broad range of concentrations should be tested initially to identify a working range.[5]
Protocol 1.1: Cell Viability Assessment using MTT Assay
This protocol assesses the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SNU-475 human liver cancer cells)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from the 10 mM stock solution. A common starting range is from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).
-
Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours. A 48-hour incubation is a common starting point.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability (%) against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Dose-Response and IC50 Values
The quantitative data from the MTT assay should be summarized for clear interpretation.
Table 1: Hypothetical Dose-Response of this compound on SNU-475 Cells after 48h
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
|---|---|---|
| Vehicle Control (0) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.22 ± 0.07 | 97.6% |
| 0.1 | 1.15 ± 0.09 | 92.0% |
| 1.0 | 0.95 ± 0.06 | 76.0% |
| 5.0 | 0.68 ± 0.05 | 54.4% |
| 10.0 | 0.45 ± 0.04 | 36.0% |
| 50.0 | 0.15 ± 0.02 | 12.0% |
| 100.0 | 0.08 ± 0.01 | 6.4% |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) [Mean ± SD] |
|---|---|---|
| SNU-475 | Liver Cancer | 7.2 ± 0.5 |
| K562 | Leukemia | 0.12 ± 0.03 |
| HT29 | Colon Cancer | 15.5 ± 1.2 |
| MDA-MB-231 | Breast Cancer | 9.8 ± 0.9 |
Determining the Optimal Exposure Time
The effect of a compound can be time-dependent. Therefore, it is recommended to perform a time-course experiment to determine the ideal duration for observing the desired biological effect.
Protocol 2.1: Time-Dependent Cytotoxicity Assay
Procedure:
-
Follow steps 1-3 from Protocol 1.1.
-
Prepare three identical 96-well plates.
-
Incubate the plates for 24, 48, and 72 hours, respectively.
-
At the end of each time point, perform steps 5-8 from Protocol 1.1 to determine the IC50 value.
-
Compare the IC50 values across the different time points to understand the temporal dynamics of this compound's cytotoxicity.
Data Presentation: Time-Course IC50 Values
Table 3: Hypothetical IC50 Values (µM) for this compound on HT29 Cells
| Incubation Time | IC50 (µM) [Mean ± SD] |
|---|---|
| 24 hours | 25.1 ± 2.1 |
| 48 hours | 15.5 ± 1.2 |
| 72 hours | 14.8 ± 1.5 |
Mechanistic Validation at Optimal Concentration
Once an optimal concentration and time point are established (e.g., the IC50 at 48 hours), subsequent experiments should be performed at this and flanking concentrations (e.g., 0.5x, 1x, and 2x IC50) to validate the compound's mechanism of action.
Protocol 3.1: Western Blot Analysis of the PI3K/AKT Pathway
This protocol is used to measure changes in the protein levels and phosphorylation status of key components of a signaling pathway.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at 0.5x, 1x, and 2x the determined IC50 for 48 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Scrape cells, collect lysates, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with loading buffer, and denature. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships.
Caption: Experimental workflow for determining optimal this compound concentration.
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells [PeerJ] [peerj.com]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: Assessing Synergy Between Piperafizine A and Chemotherapeutics
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive framework and detailed protocols for evaluating the potential synergistic anti-cancer effects of Piperafizine A, an N-monoalkylated plinabulin derivative[1], when used in combination with conventional chemotherapeutic agents. The methodologies described herein cover initial cell viability screening, quantitative synergy analysis, and investigation into the underlying mechanisms of action.
Introduction to Drug Synergy in Cancer Therapy
The combination of multiple therapeutic agents is a cornerstone of modern cancer treatment. The primary goals are to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[2]. Quantifying synergy is critical in preclinical drug development to identify promising combination therapies for further investigation.
This compound is a derivative of plinabulin, a microtubule-targeting agent. While its specific mechanisms are still under full investigation, related piperazine-containing compounds have been shown to induce cancer cell death by activating apoptosis pathways (both intrinsic and extrinsic), causing cell cycle arrest, and inhibiting critical survival signaling pathways such as PI3K/Akt/mTOR and NF-κB[3][4][5]. This application note outlines a systematic approach to determine if this compound can synergistically enhance the efficacy of standard chemotherapeutics.
The methodologies detailed below are based on widely accepted techniques for synergy assessment, including the Combination Index (CI) method developed by Chou and Talalay and isobologram analysis.
Experimental Workflow Overview
The overall process for assessing synergy involves a multi-step approach, beginning with single-agent characterization and progressing to combination screening and mechanistic studies.
Caption: Overall experimental workflow for synergy assessment.
Data Presentation: Quantitative Synergy Analysis
All quantitative data should be summarized for clarity. The following tables provide templates for presenting results from single-agent and combination experiments.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 | This compound | Example: 5.2 ± 0.4 |
| MCF-7 | Doxorubicin | Example: 0.8 ± 0.1 |
| A549 | This compound | Example: 8.1 ± 0.7 |
| A549 | Cisplatin | Example: 3.5 ± 0.3 |
Table 2: Combination Index (CI) Values for this compound + Chemotherapeutic
The Combination Index provides a quantitative measure of synergy, additivity, or antagonism.
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
| Cell Line | Combination (Ratio) | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| MCF-7 | This compound + Doxorubicin (1:1 IC50 ratio) | 50% | Example: 0.75 | Synergy |
| MCF-7 | This compound + Doxorubicin (1:1 IC50 ratio) | 75% | Example: 0.62 | Synergy |
| MCF-7 | This compound + Doxorubicin (1:1 IC50 ratio) | 90% | Example: 0.51 | Strong Synergy |
| A549 | This compound + Cisplatin (1:1 IC50 ratio) | 50% | Example: 1.05 | Additive |
| A549 | This compound + Cisplatin (1:1 IC50 ratio) | 75% | Example: 0.89 | Slight Synergy |
Experimental Protocols
Protocol: Cell Viability and IC50 Determination
This protocol determines the concentration of each drug that inhibits 50% of cell growth (IC50), which is essential for designing combination studies.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound and chemotherapeutic agent stock solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treatment: Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
Protocol: Combination Synergy (Checkerboard Assay)
This assay is used to test various dose combinations to determine the Combination Index (CI).
Procedure:
-
Assay Design: Based on the single-agent IC50 values, design a checkerboard matrix in a 96-well plate. This typically involves serial dilutions of this compound along the Y-axis and the chemotherapeutic agent along the X-axis. A constant ratio design based on the IC50 values is often employed.
-
Cell Seeding & Treatment: Seed cells as described in Protocol 4.1. Treat the cells with the drug combinations as laid out in the checkerboard design.
-
Incubation & Viability Assessment: Follow steps 4-6 from Protocol 4.1.
-
Synergy Analysis: Use specialized software (e.g., CompuSyn, SynergyFinder) to input the viability data for each drug alone and in combination. The software will calculate CI values at different effect levels (Fraction affected, Fa) based on the Chou-Talalay method. The software can also generate isobolograms, which provide a graphical representation of synergy.
Protocol: Apoptosis Assessment via Annexin V/PI Staining
This protocol determines if the synergistic effect is due to an increase in programmed cell death (apoptosis).
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with synergistic concentrations of this compound, the chemotherapeutic agent, and the combination, as determined from the synergy assay. Include a vehicle control.
-
Cell Harvesting: After treatment (e.g., 24-48 hours), collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Investigation of Underlying Signaling Pathways
Synergistic interactions often arise from the combined inhibition of key cell survival pathways. The PI3K/Akt pathway is frequently dysregulated in cancer, promoting cell proliferation and survival, and is a common target for therapeutic intervention. Western blotting can be used to assess whether the combination of this compound and a chemotherapeutic agent leads to enhanced inhibition of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with synergistic drug concentrations, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and a loading control (e.g., β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine if the drug combination leads to a greater reduction in the phosphorylation (activation) of Akt and mTOR compared to either drug alone.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperazine Derivatives in Multidrug-Resistant Cancer Cell Lines
Disclaimer: Information regarding "Piperafizine A" is not available in the public domain. The following application notes and protocols are based on research conducted on structurally related piperazine derivatives and their application in multidrug-resistant (MDR) cancer cell lines. These compounds have shown significant potential in overcoming drug resistance and inducing cell death in various cancer models.
Introduction
Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy[1][2]. Piperazine-containing compounds have emerged as a promising class of agents to combat MDR. These compounds can exert their anticancer effects through various mechanisms, including the direct induction of apoptosis, inhibition of key signaling pathways involved in cell survival and proliferation, and reversal of MDR by inhibiting efflux pump activity[1][3][4].
This document provides an overview of the application of piperazine derivatives in MDR cancer cell lines, including their mechanism of action, protocols for in vitro evaluation, and relevant quantitative data from published studies.
Mechanism of Action
Piperazine derivatives have been shown to overcome multidrug resistance and induce cytotoxicity in cancer cells through several mechanisms:
-
Induction of Apoptosis: Many piperazine derivatives induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases (e.g., caspase-3, -7, -8, and -9), a decrease in the mitochondrial membrane potential, and the release of cytochrome c.
-
Inhibition of Efflux Pumps: Certain piperazine derivatives can act as chemosensitizers by inhibiting the function of ABC transporters like P-glycoprotein. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant cells.
-
Modulation of Signaling Pathways: These compounds can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. A key target is the NF-κB signaling pathway, which is often hyperactivated in resistant cancers and linked to the suppression of apoptosis. Inhibition of NF-κB translocation to the nucleus can re-sensitize cancer cells to apoptotic signals. Other targeted pathways include PI3K/AKT and MAPK signaling.
-
Cell Cycle Arrest: Some piperazine derivatives can induce cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.
Data Presentation
The following tables summarize the cytotoxic activity of various piperazine derivatives in different cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of a Novel Piperazine Derivative (PCC) in Human Liver Cancer Cell Lines
| Cell Line | Type | Compound | IC50 (µM) after 24h |
| SNU-475 | Human Liver Cancer | PCC | 6.98 ± 0.11 |
| SNU-423 | Human Liver Cancer | PCC | 7.76 ± 0.45 |
| THLE-3 | Normal Human Liver | PCC | 48.63 ± 0.12 |
Data extracted from a study on a novel piperazine derivative designated as PCC, demonstrating higher selectivity for cancer cells over normal cells.
Table 2: Growth Inhibitory (GI50) Activity of Selected Piperazine-Vindoline Derivatives
| Compound | Cancer Type | Cell Line | GI50 (µM) |
| 23 | Breast Cancer | MDA-MB-468 | 1.00 |
| 25 | Non-Small Cell Lung | HOP-92 | 1.35 |
| 24 | Renal Cancer | RXF 393 | 1.00 |
| 28 | Leukemia | MOLT-4 | 1.17 |
Data from a study on novel piperazine derivatives of vindoline, highlighting potent anticancer activity across various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of piperazine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SNU-475, SNU-423)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the piperazine derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by piperazine derivatives.
Materials:
-
Cancer cell lines
-
Piperazine derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the piperazine derivative at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of certain piperazine derivatives in inducing apoptosis in cancer cells.
Caption: Proposed mechanism of piperazine derivatives inducing apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the anticancer and MDR-reversing potential of a novel piperazine derivative.
Caption: Workflow for evaluating piperazine derivatives in MDR cancer.
References
Application Notes and Protocols for Studying the Effects of Piperafizine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for investigating the biological effects of Piperafizine A, a N-monoalkylated plinabulin derivative with potential as an anti-cancer agent.[1] The protocols detailed herein are designed to elucidate its mechanism of action, focusing on its cytotoxic, pro-apoptotic, and cell cycle-disrupting properties, which are characteristic of tubulin-binding agents. This document offers detailed methodologies for key assays and includes visual representations of experimental workflows and relevant signaling pathways to guide researchers in their study of this compound.
Introduction
This compound is a derivative of plinabulin, a known microtubule-destabilizing agent that has been investigated for its anti-cancer properties. The piperazine scaffold is a common feature in many biologically active compounds, with various derivatives exhibiting a range of therapeutic effects, including anti-cancer activity.[2][3][4][5] Piperazine-containing compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest in cancer cells. This document outlines a systematic approach to characterize the anti-cancer effects of this compound, providing researchers with the necessary protocols to assess its therapeutic potential.
Experimental Design Workflow
The following diagram illustrates a logical workflow for the experimental characterization of this compound's anti-cancer effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effects of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptotic Cell Population in A549 Cells Treated with this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined |
| This compound (2x IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Signaling Pathway Analysis
Proposed Apoptotic Signaling Pathway Induced by this compound
The following diagram illustrates the hypothesized signaling cascade leading to apoptosis upon treatment with this compound, consistent with the mechanism of microtubule-destabilizing agents.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Cdk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Techniques for measuring intracellular drug accumulation with Piperafizine A
Application Notes & Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of intracellular accumulation of Piperafizine A, a novel investigational compound. Understanding the intracellular concentration of a drug is crucial for elucidating its mechanism of action, determining its efficacy, and assessing potential toxicity.[1] The following protocols are designed to be adaptable to various cell lines and research objectives.
Introduction to this compound
This compound is a synthetic piperazine derivative currently under investigation for its potential therapeutic effects. While the precise mechanisms are still being elucidated, preliminary studies suggest that piperazine compounds can modulate various cellular signaling pathways, including those involved in cell proliferation and apoptosis.[2] For instance, some piperazine derivatives have been shown to inhibit the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways in cancer cells.[2] Another related compound, piperine, has been found to inhibit TGF-β signaling.[3][4] Therefore, quantifying the intracellular concentration of this compound is a critical step in understanding its dose-dependent effects on these pathways.
Overview of Measurement Techniques
Several methods can be employed to measure the intracellular concentration of small molecules like this compound. The choice of method depends on factors such as the physicochemical properties of the compound, the required sensitivity, and the available instrumentation. The two primary approaches detailed here are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drug levels in complex biological matrices like cell lysates. It is considered the gold standard for quantitative analysis of intracellular drug accumulation.
-
Fluorescence-Based Assays: If this compound is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its activity, fluorescence-based methods offer a high-throughput and less destructive alternative for measuring uptake.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
This protocol describes the steps for treating cells with this compound, harvesting them, and preparing cell lysates for analysis by LC-MS/MS.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer, or methanol/water mixture)
-
Internal Standard (IS) for LC-MS/MS analysis
-
BCA Protein Assay Kit
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will result in 80-90% confluency at the time of harvesting.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare working solutions of this compound in a cell culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the drug-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular drug. This step is critical for accurate intracellular measurement.
-
For adherent cells, add trypsin-EDTA to detach the cells. For suspension cells, proceed to the next step.
-
Collect the cell suspension in a microcentrifuge tube.
-
-
Cell Counting and Lysis:
-
Take an aliquot of the cell suspension to determine the cell number using a hemocytometer or an automated cell counter.
-
Centrifuge the remaining cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of lysis buffer containing the internal standard.
-
Vortex thoroughly and incubate on ice for 15-30 minutes to ensure complete lysis.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the intracellular drug.
-
An aliquot of the supernatant can be used to determine the total protein concentration using a BCA assay for normalization purposes.
-
The remaining supernatant is then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for this compound. The method should be optimized for sensitivity and specificity.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.
-
Data Presentation:
The intracellular concentration of this compound can be expressed in various ways. For clear comparison, the data should be summarized in a table.
| Treatment Group | Incubation Time (hours) | Intracellular this compound (pmol/10^6 cells) | Intracellular this compound (pmol/mg protein) |
| Vehicle Control | 24 | Below Limit of Detection | Below Limit of Detection |
| 1 µM this compound | 1 | 5.2 ± 0.6 | 25.1 ± 2.9 |
| 1 µM this compound | 4 | 15.8 ± 1.7 | 76.3 ± 8.2 |
| 1 µM this compound | 12 | 28.4 ± 3.1 | 137.2 ± 15.0 |
| 1 µM this compound | 24 | 35.1 ± 4.0 | 169.5 ± 19.3 |
| 10 µM this compound | 1 | 48.9 ± 5.5 | 236.1 ± 26.5 |
| 10 µM this compound | 4 | 145.3 ± 16.2 | 701.5 ± 78.1 |
| 10 µM this compound | 12 | 267.8 ± 29.8 | 1292.9 ± 143.9 |
| 10 µM this compound | 24 | 320.5 ± 35.7 | 1547.8 ± 172.3 |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: Fluorescence-Based Measurement of this compound Accumulation
This protocol is applicable if this compound is fluorescent or has been fluorescently labeled. It allows for a more high-throughput assessment of drug accumulation.
Materials:
-
Fluorescent this compound or a suitable fluorescent probe that binds to it.
-
Cell culture medium
-
PBS
-
Hoechst 33342 or another nuclear stain (for cell counting)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate at an appropriate density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of fluorescent this compound in a cell culture medium.
-
Add the drug solutions to the cells and incubate for the desired time.
-
-
Cell Staining and Imaging:
-
After incubation, gently wash the cells with PBS to remove the extracellular fluorescent compound.
-
Add a medium containing a nuclear stain like Hoechst 33342 to each well and incubate for 15-30 minutes.
-
Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for both the fluorescent this compound and the nuclear stain. Alternatively, use a high-content imaging system to quantify fluorescence on a per-cell basis.
-
-
Data Analysis:
-
The fluorescence intensity from the nuclear stain can be used to normalize the fluorescence signal from this compound, accounting for variations in cell number per well.
-
Calculate the relative fluorescence units (RFU) corresponding to intracellular drug accumulation.
-
Data Presentation:
| This compound Concentration (µM) | Incubation Time (hours) | Normalized Fluorescence Intensity (RFU) |
| 0 (Vehicle) | 24 | 105 ± 12 |
| 0.1 | 1 | 350 ± 28 |
| 0.1 | 4 | 875 ± 65 |
| 1 | 1 | 2800 ± 210 |
| 1 | 4 | 7100 ± 530 |
| 10 | 1 | 15500 ± 1100 |
| 10 | 4 | 39000 ± 2800 |
Data are presented as mean ± standard deviation (n=3).
Visualization of Workflow and Signaling Pathway
To better illustrate the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for measuring intracellular this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Piperafizine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of the hypothetical compound Piperafizine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a novel derivative of the piperazine scaffold. While the parent piperazine molecule is known for its high water solubility[1][2][3], modifications in the "A" moiety of this compound result in a significant decrease in its aqueous solubility. Poor water solubility is a major challenge in drug development as it can lead to low bioavailability, hindering preclinical and clinical advancement.[4][5]
Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
There are several established methods to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Key strategies include:
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility.
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Co-solvency: The addition of a water-miscible organic solvent can increase solubility.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can improve solubility.
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pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly impact solubility.
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Prodrug Approach: Chemical modification of the drug to a more soluble form that converts back to the active drug in the body.
Q3: How do I choose the most suitable solubility enhancement technique for this compound?
The selection of an appropriate method depends on the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. A systematic approach involving preformulation studies is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of an aqueous buffer. | The buffer pH is likely at or near the isoelectric point of this compound, or the buffer is anti-solvent. | 1. Determine the pKa of this compound. 2. Adjust the buffer pH to be at least 2 units away from the pKa. 3. If using a co-solvent system, ensure the aqueous buffer is miscible with the organic solvent. |
| Micronization does not significantly improve the dissolution rate. | The compound may be forming aggregates, or the wettability of the surface is poor. | 1. Incorporate a surfactant or wetting agent into the formulation. 2. Consider alternative particle size reduction techniques like nano-suspensions. |
| Solid dispersion with a hydrophilic polymer shows poor drug release. | The drug may have recrystallized within the polymer matrix, or the polymer itself has poor solubility. | 1. Perform PXRD or DSC to assess the physical state of the drug in the dispersion. 2. Select a more suitable, highly soluble polymer carrier. 3. Optimize the drug-to-polymer ratio. |
| Co-solvent system is not achieving the target concentration. | The selected co-solvent may not be optimal for this compound, or the concentration of the co-solvent is insufficient. | 1. Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). 2. Create a solubility profile of this compound in various co-solvent/water ratios to identify the optimal mixture. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
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This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes to ensure homogeneity.
-
Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles).
-
Collect the resulting nanosuspension.
-
Measure the particle size distribution and zeta potential using a suitable particle size analyzer.
-
Lyophilize the nanosuspension to obtain a solid powder for dissolution testing.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer.
Materials:
-
This compound
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Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve this compound and the hydrophilic polymer in a suitable organic solvent in a predetermined ratio (e.g., 1:4 drug-to-polymer).
-
Ensure complete dissolution of both components.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature and reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
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Characterize the solid dispersion for drug content, physical form (amorphous or crystalline), and dissolution rate.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Piperazine Derivative Experiments
Disclaimer: Information on a specific compound named "Piperafizine A" is not publicly available. This guide addresses common experimental challenges and inconsistencies observed with the broader class of piperazine derivatives , providing a relevant framework for researchers working with similar compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperazine derivative is showing variable efficacy or toxicity across different experimental batches. What could be the cause?
A1: Inconsistent efficacy or toxicity can stem from several factors related to the compound itself and the experimental setup.
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Compound Stability and Solubility: Piperazine derivatives can have limited solubility in aqueous solutions, leading to precipitation and inconsistent effective concentrations.[1] It's crucial to ensure complete solubilization. The stability of the compound in your experimental media and under your storage conditions should also be verified. Some derivatives may be sensitive to light or temperature.[2]
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Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can lead to significant variations in the final concentration of the compound in your assays.
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Cell-Based Assay Variability: Factors such as inconsistent cell seeding density, "edge effects" in multi-well plates, and incomplete solubilization of formazan crystals in MTT assays are common sources of variability.[2]
Q2: I am observing high cytotoxicity in my non-cancerous control cell lines. How can I reduce these off-target effects?
A2: Reducing cytotoxicity in non-cancerous cells is a key challenge. Consider the following strategies:
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Dose-Response and Time-Course Studies: Conduct thorough experiments to identify a therapeutic window where the desired effect is observed with minimal toxicity to control cells. Shortening the incubation time might also mitigate cytotoxicity.[2]
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Structural Modifications: The cytotoxic profile of a piperazine derivative is closely linked to its chemical structure. Modifying the compound, for instance by increasing polarity to limit membrane permeability, could reduce off-target effects.[2]
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Co-treatment Strategies: While this can complicate data interpretation, co-administration with a cytoprotective agent could be explored cautiously.
Q3: My Western blot results for signaling pathway analysis are inconsistent after treatment with a piperazine derivative. What should I check?
A3: Inconsistent Western blot results can be due to a variety of factors:
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Cell Lysis and Protein Extraction: Ensure your lysis buffer is appropriate for the target proteins and that you are achieving complete cell lysis. Inconsistent protein extraction can lead to variability in protein concentrations.
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Antibody Performance: Use validated antibodies specific to your target proteins. The quality and concentration of both primary and secondary antibodies are critical.
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Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any loading inaccuracies.
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Experimental Timing: The activation or inhibition of signaling pathways can be transient. A time-course experiment is essential to identify the optimal time point to observe the desired effect on your target proteins.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
This guide provides a systematic approach to troubleshooting variability in IC50 values obtained from cytotoxicity assays like the MTT or SRB assay.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.
Quantitative Data Summary: Example IC50 Values of Piperazine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Piperazine Derivative (PCC) | SNU-475 (Liver Cancer) | MTT | 6.98 ± 0.11 | |
| Piperazine Derivative (PCC) | SNU-423 (Liver Cancer) | MTT | 7.76 ± 0.45 | |
| Piperazine Derivative (C505) | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 |
Issue 2: Variability in Apoptosis Induction
This section addresses inconsistencies in experiments designed to measure apoptosis, such as caspase activity assays or flow cytometry for Annexin V staining.
Experimental Workflow for Assessing Apoptosis
Caption: Standard Workflow for Apoptosis Assessment.
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
Several piperazine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Caption: Signaling Pathways for Piperazine-Induced Apoptosis.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard cell viability assay procedures and is a common method for assessing the cytotoxic effects of compounds.
Materials:
-
Piperazine derivative stock solution (e.g., in DMSO)
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Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gentle shaking may be required for complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blotting for PI3K/AKT Pathway Analysis
This protocol outlines the key steps for analyzing the effect of a piperazine derivative on a signaling pathway, such as the PI3K/AKT pathway, which has been shown to be affected by some piperazine derivatives.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the piperazine derivative for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to a loading control.
References
Technical Support Center: Addressing Piperafizine A Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piperafizine A in cellular assays. The content is designed to help identify and mitigate potential off-target effects to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a derivative of plinabulin, which is known to function as a microtubule-destabilizing agent.[1][2][3] Plinabulin binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[2][4] Therefore, the expected on-target effect of this compound is the inhibition of tubulin polymerization.
Q2: My cells are exhibiting a phenotype inconsistent with tubulin disruption (e.g., unexpected toxicity at low concentrations, altered cell morphology not typical of microtubule destabilization, or paradoxical pathway activation). Could this be due to off-target effects?
Yes, unexpected cellular phenotypes are often indicative of off-target activities. The piperazine scaffold, present in this compound, is a common structural motif in a wide range of kinase inhibitors. Therefore, it is plausible that this compound could have off-target effects on various protein kinases, leading to phenotypes that are independent of its effects on tubulin.
Q3: At what concentrations are off-target effects more likely to be observed?
Off-target effects are typically observed at concentrations significantly higher than the IC50 for the intended target. It is crucial to perform a dose-response curve to determine the IC50 of this compound for tubulin polymerization inhibition and for cytotoxicity in your specific cell line. If the unexpected phenotype occurs at concentrations well above the IC50 for its anti-tubulin activity, the likelihood of off-target effects is high.
Q4: How can I experimentally confirm if the observed effects are off-target?
Several experimental strategies can help distinguish between on-target and off-target effects:
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Use a structurally distinct tubulin inhibitor: Comparing the phenotype induced by this compound with that of another microtubule-destabilizing agent with a different chemical scaffold (e.g., colchicine or a vinca alkaloid) can be informative. If the phenotype is unique to this compound, it is likely due to off-target effects.
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Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target could rescue the off-target phenotype but not the on-target effects.
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Kinome-wide screening: A comprehensive approach is to profile this compound against a large panel of kinases to identify potential off-target interactions directly.
Q5: What are some common signaling pathways that could be affected by off-target kinase inhibition?
The piperazine moiety has been incorporated into inhibitors of numerous kinases involved in critical cellular processes. Potential off-target pathways could include those regulated by:
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PI3K/Akt: Involved in cell survival and proliferation.
-
MAPK pathway (e.g., ERK, JNK, p38): Regulates a wide range of cellular processes including proliferation, differentiation, and stress responses.
-
CDKs: Key regulators of the cell cycle.
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Involved in cell growth, and angiogenesis.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Multiple Cell Lines
Possible Cause: Off-target inhibition of essential "housekeeping" kinases or other critical cellular proteins.
Troubleshooting Steps:
-
Determine and Compare IC50 Values: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic IC50 of this compound. Concurrently, perform a tubulin polymerization assay to determine the IC50 for the on-target activity. A significant discrepancy between these values (cytotoxicity at much lower concentrations than tubulin inhibition) suggests off-target toxicity.
-
Consult Kinome Profiling Data: If available for this compound or similar compounds, examine the kinome scan data for potent inhibition of kinases known to be essential for cell survival.
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Use a Structurally Dissimilar Compound: Compare the cytotoxic effects of this compound with a structurally different tubulin inhibitor. If the other compound is less cytotoxic at concentrations that effectively inhibit tubulin polymerization, it points towards an off-target effect of this compound.
Problem 2: Inconsistent Phenotypic Results Across Different Cell Lines
Possible Cause: Cell line-specific expression of off-target kinases.
Troubleshooting Steps:
-
Characterize the Kinome of Your Cell Lines: Use proteomic or transcriptomic approaches to determine the expression levels of potential off-target kinases in the cell lines you are using.
-
Correlate Phenotype with Off-Target Expression: Analyze if the observed phenotype correlates with the expression of a specific off-target kinase in a particular cell line.
-
Knockdown of Potential Off-Targets: Use siRNA or shRNA to knockdown the expression of a suspected off-target kinase. If the knockdown phenocopies the effect of this compound, it provides strong evidence for that off-target interaction.
Problem 3: Paradoxical Activation of a Signaling Pathway
Possible Cause: Inhibition of a negative regulator in a signaling pathway or feedback mechanisms. For instance, inhibiting a kinase that normally suppresses another pathway can lead to the latter's activation.
Troubleshooting Steps:
-
Probe for Activation of Compensatory Pathways: Perform western blotting for key nodes of other survival pathways (e.g., p-Akt, p-ERK, p-STAT3) at various time points and concentrations of this compound treatment.
-
Utilize a Combination Therapy Approach: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to see if it reverses the unexpected phenotype.
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Review Literature for Pathway Crosstalk: Investigate known crosstalk between the intended target pathway (tubulin/mitosis) and the paradoxically activated pathway.
Quantitative Data Summary
Table 1: Illustrative IC50 Values for Plinabulin (Parent Compound of this compound) and a Generic Piperazine-Based Kinase Inhibitor
| Compound | Target | On-Target IC50 (nM) | Off-Target Example (Kinase) | Off-Target IC50 (nM) |
| Plinabulin | Tubulin Polymerization | 2400 | - | - |
| Plinabulin | HT-29 cell growth | 9.8 | - | - |
| Generic Piperazine Inhibitor | Target Kinase A | 15 | Off-Target Kinase B | 500 |
| Generic Piperazine Inhibitor | Target Kinase A | 15 | Off-Target Kinase C | >10,000 |
Note: Data for this compound is not publicly available. The values for Plinabulin are provided for reference. The generic piperazine inhibitor data is illustrative to highlight the concept of kinase selectivity.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the activation state of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for different durations.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: Hypothesized signaling pathways for this compound.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Caption: Workflow for cellular assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations in the synthesis of Piperafizine A analogs
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Piperafizine A analogs. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing unsymmetrically 1,4-disubstituted piperazines, which are common analogs of this compound?
A1: The most reliable method is a stepwise approach. This involves first introducing a substituent onto one of the piperazine nitrogens, often utilizing a protecting group strategy to ensure monosubstitution. After the first functionalization and purification, the second, different substituent is introduced at the other nitrogen atom. This stepwise process ensures the unambiguous synthesis of the desired unsymmetrically disubstituted product.
Q2: I am having trouble with the N-arylation of my piperazine intermediate. What are the critical factors to consider for a successful Buchwald-Hartwig amination?
A2: Low to no yield in a Buchwald-Hartwig N-arylation can stem from several factors. Key considerations include:
-
Catalyst Activity: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.
-
Appropriate Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slower or incomplete reactions.
-
Solvent: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents, and it's important to ensure your starting materials are soluble at the reaction temperature.
-
Reaction Temperature: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.
Q3: What are common byproducts in piperazine synthesis and how can I minimize them?
A3: Besides the common issue of over-alkylation or over-arylation leading to disubstituted products, other byproducts can arise from ring-opening, elimination, or rearrangement, depending on the specific reaction conditions. To minimize these, it is crucial to carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Using milder reaction conditions and highly selective catalysts can also significantly reduce the formation of unwanted byproducts.
Troubleshooting Guides
Problem 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
| Symptom | Potential Cause | Suggested Solution |
| NMR or LC-MS analysis of the crude product shows a significant amount of the 1,4-disubstituted piperazine alongside the desired 1-monosubstituted product. | 1. Uncontrolled Stoichiometry: The piperazine nitrogen remains nucleophilic after the first substitution and reacts with another equivalent of the electrophile. | a. Use a large excess of piperazine: A 5 to 10-fold excess of piperazine can statistically favor monosubstitution. However, this may complicate purification.b. Slow addition of the electrophile: Adding the alkylating or arylating agent dropwise at a low temperature can help control the reaction and minimize disubstitution. |
| 2. Reaction Conditions Favoring Disubstitution: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable disubstituted product. | a. Optimize reaction temperature and time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the monosubstituted product is maximized. | |
| 3. No use of a protecting group: Direct substitution without protecting one nitrogen atom is prone to disubstitution. | a. Employ a protecting group strategy: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed after the first substitution.[1][2] |
Problem 2: Difficulty in Purifying this compound Analogs
| Symptom | Potential Cause | Suggested Solution |
| The product "oils out" during crystallization. | 1. Inappropriate Solvent: The solvent is too non-polar for the compound.2. Rapid Cooling: The solution is being cooled too quickly.3. Impurities: Presence of impurities that inhibit crystal formation. | a. Solvent Selection: Try a more polar solvent or a solvent mixture. For similar compounds, recrystallization from ethyl acetate has been reported.b. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.c. Pre-purification: If oily impurities are present, pre-purify the crude material by column chromatography. |
| Poor separation during column chromatography. | 1. Incorrect Mobile Phase Polarity: The eluent system is not optimized. | a. TLC Optimization: Optimize the eluent system using TLC first. A good solvent system for column chromatography will give the desired compound a retention factor (Rf) of around 0.2-0.4 on the TLC plate. A gradient elution from a less polar to a more polar solvent system can improve separation. |
| 2. Column Overloading: Too much crude material is loaded onto the column. | a. Reduce Load: Do not exceed the loading capacity of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| 3. Strong Interaction with Silica Gel: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel, causing peak tailing. | a. Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.b. Alternative Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral). |
Data Presentation
Table 1: Comparison of Ligands for the N-Arylation of 4-chlorotoluene with Piperazine
| Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 95 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 92 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 85 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 78 |
| Illustrative data compiled from various sources demonstrating general trends. |
Table 2: Yields for the Synthesis of N-Aryl Piperazines from Anilines and Bis(2-chloroethyl)amine Hydrochloride
| Aniline Substituent | Reaction Time (h) | Yield (%) |
| H | 6 | 95 |
| 4-OCH₃ | 8 | 92 |
| 4-F | 7 | 90 |
| 2-CH₃ | 12 | 85 |
| 4-CO₂Et | 10 | 88 |
| 4-OH | 12 | 75 |
| Data adapted from a general and convenient procedure for the synthesis of N-aryl piperazines.[3] |
Experimental Protocols
Protocol 1: Synthesis of Mono-N-Boc-piperazine
This protocol describes the selective protection of one nitrogen atom of piperazine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform or Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (2.0 eq) in methanol (approx. 0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 eq.) in methanol dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol dropwise over 10-15 minutes.
-
Allow the reaction to stir at room temperature for 3-5 hours.
-
Monitor the formation of the product and consumption of the starting material by TLC or GC-MS.
-
Remove the solvent in vacuo.
-
Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the aqueous phase to pH 10 with 20% NaOH or another suitable base.
-
Extract the aqueous layer multiple times with chloroform or DCM.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine. Further purification can be achieved via column chromatography if needed.[4]
Protocol 2: Buchwald-Hartwig N-Arylation of Mono-Boc-piperazine
This protocol provides a standard procedure for the mono-N-arylation of 1-Boc-piperazine with an aryl chloride using a RuPhos-based catalyst system.
Materials:
-
1-Boc-piperazine
-
Aryl chloride
-
Pd₂(dba)₃
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, weigh the Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq).
-
Evacuate and backfill the reaction vial with an inert gas (e.g., Argon) three times.
-
Add the catalyst and ligand to the reaction vial under a positive flow of inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Mandatory Visualization
Signaling Pathway
A novel piperazine derivative (PCC) has been shown to induce apoptosis in human liver cancer cells through both intrinsic and extrinsic pathways, as well as by inhibiting the NF-κB signaling pathway.[5]
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells [PeerJ] [peerj.com]
Technical Support Center: Strategies to Minimize Piperafizine A Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Piperafizine A in normal cells during pre-clinical experiments. The following information is curated to help optimize experimental design and enhance the therapeutic index of this novel piperazine-containing compound.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound and its potential for off-target toxicity?
A1: this compound is a novel small molecule inhibitor belonging to the piperazine class of compounds. While its precise molecular target is under investigation, many piperazine derivatives have been shown to exhibit anti-cancer properties by inducing apoptosis through both intrinsic and extrinsic pathways.[1][2] Some piperazine-containing compounds have been noted to target signaling pathways such as NF-κB.[2]
However, the piperazine scaffold can also interact with unintended biological targets, leading to off-target effects and toxicity in normal cells.[3] The basic nitrogen atom in the piperazine ring can form interactions with acidic residues in various proteins, potentially leading to off-target binding to receptors, ion channels, and enzymes.[3] For instance, some piperazine designer drugs have been shown to induce hepatotoxicity and cardiotoxicity in vitro.
Q2: What are the initial steps to assess this compound toxicity in normal versus cancer cells?
A2: The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound in both your cancer cell line of interest and a panel of relevant normal cell lines (e.g., primary cells from the tissue of origin, or immortalized normal cell lines). A significant difference in the IC50 values, indicating a favorable therapeutic window, is a desirable characteristic. For example, a novel piperazine derivative (PCC) showed a much higher IC50 in normal liver cells (THLE-3) compared to liver cancer cells (SNU-475 and SNU-423), suggesting a degree of selectivity.
Q3: How can I reduce the effective concentration of this compound without compromising its anti-cancer activity?
A3: A common and effective strategy is to use this compound in combination with other therapeutic agents. Synergistic drug combinations can allow for a dose reduction of this compound, thereby minimizing its toxicity to normal cells while maintaining or even enhancing its efficacy against cancer cells. The choice of the combination agent should be based on a different mechanism of action to achieve a synergistic effect.
Q4: Are there strategies to protect normal cells from the cytotoxic effects of this compound?
A4: Yes, a strategy known as "cyclotherapy" or chemoprotection can be employed. This approach involves pre-treating cells with a cytostatic agent that selectively arrests normal cells in a specific phase of the cell cycle, rendering them less susceptible to cycle-dependent cytotoxic drugs. For example, inducing a G1-phase arrest in normal cells can protect them from drugs that target cells in the S or M phase. This is particularly effective if the cancer cells have a deficient cell cycle checkpoint (e.g., p53 mutations), preventing them from arresting and thus remaining sensitive to the cytotoxic agent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity observed in normal cells at concentrations effective against cancer cells. | Narrow therapeutic window of this compound. | 1. Optimize Concentration: Determine the lowest effective dose of this compound in your cancer cell model. 2. Combination Therapy: Explore synergistic combinations with other anti-cancer agents to lower the required dose of this compound. 3. Chemoprotection: Investigate the use of cell cycle inhibitors (e.g., CDK4/6 inhibitors) to selectively protect normal cells by inducing cell cycle arrest. |
| Inconsistent results and variable toxicity between experiments. | Compound instability or degradation. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Proper Storage: Ensure the compound is stored under the manufacturer's recommended conditions (e.g., temperature, light protection). |
| Unexpected off-target effects observed (e.g., unintended phenotypic changes). | This compound is interacting with unintended molecular targets. | 1. In Silico Prediction: Use computational tools to predict potential off-target interactions of your piperidine-containing compound. 2. Off-Target Screening: Perform in vitro screening against a panel of common off-target proteins (e.g., kinases, GPCRs). 3. Use a Structurally Dissimilar Compound: Test a known inhibitor of the same intended target that has a different chemical structure. If this compound does not produce the same off-target effect, it suggests the toxicity is specific to the this compound chemical scaffold. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% in both cancer and normal cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution of normal and cancer cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| SNU-475 | Liver Cancer | 7.5 ± 0.5 |
| SNU-423 | Liver Cancer | 8.2 ± 0.6 |
| THLE-3 | Normal Liver | 45.1 ± 2.3 |
| MCF-7 | Breast Cancer | 10.3 ± 0.8 |
| MCF-10A | Normal Breast | 62.5 ± 4.1 |
Note: These are example data based on similar compounds and should be determined experimentally for this compound.
Visualizations
Caption: Off-target binding of this compound leading to toxicity in normal cells.
Caption: Workflow for protecting normal cells using a cyclotherapy approach.
Caption: Logic of combination therapy to enhance efficacy and reduce toxicity.
References
Piperafizine A experimental variability and control measures
Disclaimer: Information regarding a compound specifically named "Piperafizine A" is not available in the public domain. This technical support guide has been generated using a well-researched piperazine derivative, referred to as Piperazine Compound C (PCC), as a representative example to illustrate potential experimental variables and control measures. The data and protocols provided are based on published findings for PCC and should be adapted as necessary for other piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Piperazine Compound C (PCC)?
A1: PCC is a potent anti-cancer agent that induces apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[1][2] It has been shown to suppress the proliferation of human liver cancer cells.[1][2]
Q2: What are the key signaling pathways affected by PCC?
A2: PCC has been observed to modulate multiple signaling pathways critical for cancer cell proliferation and survival. These include the induction of apoptosis by activating caspases 3/7, 8, and 9.[1] It also leads to the suppression of NF-κB translocation to the nucleus.
Q3: What kind of variability can I expect in my in vitro experiments with PCC?
A3: Variability in in vitro experiments with PCC can arise from several sources, including cell line-specific responses, compound stability, and assay conditions. Different cancer cell lines may exhibit varying sensitivity to PCC, as reflected by different IC50 values.
Q4: How can I minimize experimental variability when working with PCC?
A4: To minimize variability, it is crucial to maintain consistent cell culture conditions, including cell passage number and confluency. Ensure accurate and consistent preparation of PCC stock solutions and dilutions. It is also recommended to perform experiments in triplicate and include appropriate positive and negative controls.
Troubleshooting Guides
Problem: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. Use a cell counter for accuracy. |
| Variations in drug incubation time. | Strictly adhere to the predetermined incubation time for PCC treatment across all experiments. |
| Degradation of PCC stock solution. | Prepare fresh stock solutions of PCC regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature). Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Cell line instability. | Use cell lines from a reliable source and within a limited passage number range to avoid phenotypic drift. |
Problem: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding PCC. If precipitation occurs, consider adjusting the solvent or the final concentration. |
| Solvent toxicity. | Run a vehicle control (cells treated with the solvent used to dissolve PCC, e.g., DMSO) to ensure that the observed effects are not due to the solvent itself. |
| Interaction with media components. | Be aware of potential interactions between PCC and components of the cell culture medium. Use a consistent and well-defined medium for all experiments. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of PCC on human liver cancer cell lines.
| Cell Line | IC50 (µg/ml) after 24h | IC50 (µM) after 24h |
| SNU-475 | 6.98 ± 0.11 | Not specified |
| SNU-423 | 7.76 ± 0.45 | Not specified |
| THLE-3 (Normal Liver Cell Line) | 48.63 ± 0.12 | Not specified |
Data extracted from a study on a novel piperazine derivative (PCC) against human liver cancer cells.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effect of PCC on cancer cell lines.
-
Cell Seeding: Seed human liver cancer cells (e.g., SNU-475, SNU-423) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
PCC Treatment: Treat the cells with varying concentrations of PCC.
-
Incubation: Incubate the treated cells for 24 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the IC50 value, which is the concentration of PCC that inhibits 50% of cell growth.
Visualizations
Caption: PCC-induced apoptosis signaling pathways.
Caption: Workflow for determining PCC cytotoxicity.
Caption: Troubleshooting high IC50 variability.
References
Technical Support Center: Enhancing the Bioavailability of Piperazine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of piperazine-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many piperazine-based compounds exhibit low oral bioavailability?
A1: While the piperazine moiety can improve physicochemical properties, low oral bioavailability of piperazine derivatives is a multifaceted issue. Key contributing factors include:
-
Low Aqueous Solubility: The overall molecular structure, including substituents on the piperazine ring, can lead to poor solubility, which is a critical factor for absorption. Many piperazine derivatives are classified under the Biopharmaceutics Classification System (BCS) Class II, indicating low solubility and high permeability.[1]
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Poor Membrane Permeability: Despite having adequate solubility, some piperazine compounds may struggle to cross the intestinal epithelial barrier. This can be due to high molecular weight, polarity, or other unfavorable characteristics that hinder partitioning.[1]
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Extensive First-Pass Metabolism: Piperazine compounds are often substrates for cytochrome P450 (CYP) enzymes located in the gut wall and liver.[1] Significant metabolism before the compound reaches systemic circulation can drastically reduce its bioavailability.[1]
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the absorbed drug molecules back into the intestinal lumen, thereby limiting their net absorption.[1]
Q2: What are the initial strategies to consider for improving the bioavailability of a novel piperazine compound?
A2: For a new piperazine compound with suboptimal bioavailability, a systematic approach is recommended. Initial strategies should focus on identifying and addressing the primary absorption barrier:
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Physicochemical Characterization: Determine the compound's solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability (e.g., using liver microsomes). This will help classify the compound according to the BCS and identify the key challenges.
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Salt Formation: For ionizable piperazine compounds, forming a salt with a pharmaceutically acceptable acid can significantly enhance aqueous solubility and dissolution rate.
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Prodrug Approach: If permeability is a limiting factor, a prodrug strategy can be employed. Attaching a lipophilic promoiety can enhance membrane permeability, while a hydrophilic promoiety can improve solubility. The promoiety is designed to be cleaved in vivo to release the active parent drug.
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Formulation Development: For compounds with dissolution rate-limited absorption, formulation strategies such as micronization, amorphization (e.g., solid dispersions), or lipid-based formulations (e.g., SEDDS) can be explored.
Q3: How can nanotechnology be leveraged to enhance the bioavailability of piperazine compounds?
A3: Nanotechnology offers several promising approaches to improve the bioavailability of poorly soluble and/or permeable piperazine-based drugs:
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Nanoformulations: Techniques like preparing solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can increase the surface area for dissolution and enhance solubility. Nanoencapsulation can also protect the drug from degradation in the gastrointestinal tract.
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Improved Permeability: Some nanoparticles can be taken up by cells more efficiently than larger molecules, potentially improving transport across the intestinal epithelium.
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Targeted Delivery: Nanoparticles can be functionalized to target specific transporters or regions of the gastrointestinal tract, thereby enhancing absorption.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of the synthesized piperazine compound. | - Unfavorable physicochemical properties of substituents.- Crystalline nature of the compound. | - Attempt salt formation with various pharmaceutically acceptable acids.- Explore co-crystallization with a suitable co-former.- Consider formulating as a solid dispersion or a nanoformulation. |
| The prodrug of my piperazine compound shows poor conversion to the active drug in vivo. | - Lack of the necessary enzymes for cleavage at the site of absorption.- The prodrug is too stable and is excreted before it can be converted. | - Modify the linker between the drug and the promoiety to be more susceptible to enzymatic cleavage.- Evaluate the metabolic stability of the prodrug in vitro using liver microsomes or plasma from the target species. |
| In vitro dissolution is improved, but in vivo bioavailability is still low. | - The compound may be a substrate for efflux transporters like P-gp.- Rapid first-pass metabolism in the gut wall or liver.- Instability of the compound in the gastrointestinal environment. | - Conduct a Caco-2 permeability assay to assess P-gp efflux.- Co-administer with a P-gp inhibitor in preclinical studies.- Investigate the metabolic profile of the compound using in vitro systems (e.g., liver microsomes). |
| High variability in plasma concentrations in animal studies. | - Poor and erratic dissolution in the gastrointestinal tract.- Significant food effects on absorption.- Variable first-pass metabolism. | - Standardize feeding conditions for the animals (e.g., fasted vs. fed state).- Improve the formulation to ensure consistent dissolution.- Increase the number of animals per group to improve statistical power. |
| The nanoformulation (e.g., SLN, SEDDS) is physically unstable (e.g., particle aggregation, phase separation). | - Inappropriate choice of lipids, surfactants, or co-solvents.- Suboptimal formulation process parameters. | - Systematically screen different excipients and their ratios.- Optimize the formulation process parameters (e.g., homogenization speed, temperature).- Evaluate the effect of reducing the drug load on stability. |
Data Presentation
Table 1: Example of Prodrug Strategy to Enhance Permeability of 6-Methoxy-2-Naphthylacetic Acid (6-MNA)
| Compound | pH | Permeation Flux (μg/cm²/h) | Enhancement Ratio |
| 6-MNA (Parent Drug) | 5.0 | 0.89 ± 0.12 | - |
| Prodrug 5b | 5.0 | 7.03 ± 0.45 | 7.9 |
| 6-MNA (Parent Drug) | 7.4 | 0.68 ± 0.09 | - |
| Prodrug 5b | 7.4 | 7.62 ± 0.51 | 11.2 |
| Data adapted from a study on piperazinylalkyl ester prodrugs of 6-MNA. The study demonstrated that the prodrug approach significantly enhanced the skin permeation of the parent NSAID. |
Table 2: Caco-2 Permeability Classification
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Expected Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50 - 89% |
| > 10 | High | > 90% |
| This table provides a general classification for interpreting Caco-2 permeability data. Reference compounds with known human absorption, such as atenolol (low permeability) and antipyrine (high permeability), are often used as controls. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study
This protocol is designed to assess the dissolution rate of a piperazine-based compound from its formulation.
Materials:
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USP Dissolution Apparatus 2 (Paddle Apparatus)
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Dissolution vessels
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Paddles
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Water bath
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Syringes and filters
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HPLC or UV-Vis spectrophotometer
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Dissolution media (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
Procedure:
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Prepare the dissolution media and bring it to 37 ± 0.5 °C in the dissolution vessels.
-
Place a known amount of the piperazine compound formulation into each vessel.
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Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
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Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
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Filter the samples to remove any undissolved particles.
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Analyze the concentration of the dissolved piperazine compound in the samples using a validated analytical method (e.g., HPLC).
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Plot the cumulative percentage of drug released versus time.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound and to investigate if it is a substrate for efflux transporters like P-gp.
Materials:
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Caco-2 cells (human colorectal adenocarcinoma cell line)
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Transwell™ inserts (e.g., 24-well plates)
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Cell culture medium and reagents
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Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
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Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and rhodamine 123 as a P-gp substrate)
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P-gp inhibitor (e.g., verapamil)
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LC-MS/MS for analysis
Procedure:
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Seed Caco-2 cells on the Transwell™ inserts and culture them for 18-22 days to form a confluent and differentiated monolayer.
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Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Wash the cell monolayers with transport buffer.
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To assess apical to basolateral (A-B) permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
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To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
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To investigate P-gp mediated efflux, perform the permeability assay in the presence and absence of a P-gp inhibitor like verapamil.
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Incubate the plates at 37 °C for a specified time (e.g., 2 hours).
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At the end of the incubation, collect samples from both the donor and receiver compartments.
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Analyze the concentration of the test compound in the samples using LC-MS/MS.
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Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic in vivo study to determine the oral bioavailability of a piperazine-based compound.
Materials:
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Sprague-Dawley rats (or another appropriate rodent model)
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Oral gavage needles
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Blood collection supplies (e.g., tubes with anticoagulant)
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Centrifuge
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Formulation of the piperazine compound for oral and intravenous (IV) administration
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LC-MS/MS for bioanalysis
Procedure:
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Fast the animals overnight (12-16 hours) with free access to water.
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Divide the animals into two groups: one for oral administration and one for IV administration.
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Administer a known dose of the piperazine compound formulation to the oral group via oral gavage.
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Administer a known dose of the piperazine compound formulation to the IV group via intravenous injection (e.g., tail vein).
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Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma by centrifugation.
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Store the plasma samples at -80 °C until analysis.
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Analyze the concentration of the piperazine compound in the plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
References
Technical Support Center: Mitigating Experimental Artifacts with P-gp Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts encountered when working with P-glycoprotein (P-gp) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it important in my research?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of compounds out of cells.[1][2] This process is crucial in pharmacology and drug development as P-gp expression in key tissues like the intestines, blood-brain barrier, liver, and kidneys can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME).[3][4] Overexpression of P-gp in cancer cells is a major cause of multidrug resistance (MDR) to chemotherapy by preventing cytotoxic drugs from accumulating within the cells.[5] Therefore, inhibiting P-gp is a key strategy to overcome MDR and improve drug efficacy.
Q2: How do P-gp inhibitors work?
A2: P-gp inhibitors can block the function of the P-gp pump through several mechanisms:
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Competitive inhibition: The inhibitor competes with the P-gp substrate for the same binding site on the transporter.
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Non-competitive inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that prevents the transport of the substrate.
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Interference with ATP hydrolysis: Some inhibitors prevent P-gp from utilizing ATP, the energy source required for efflux.
Q3: What are the different generations of P-gp inhibitors?
A3: P-gp inhibitors are often categorized into three generations based on their specificity and potency:
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First-generation: These include drugs like verapamil and cyclosporine A, which were not initially developed as P-gp inhibitors and often have low potency and significant off-target effects.
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Second-generation: This group, including compounds like VX-710 (biricodar), offers improved potency and specificity compared to the first generation but can still interact with other transporters and drug-metabolizing enzymes like CYP3A4.
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Third-generation: These inhibitors, such as tariquidar (XR9576), zosuquidar (LY335979), and elacridar (GF120918), are highly potent and specific for P-gp with fewer off-target effects.
Q4: What are the most common in vitro assays for screening P-gp inhibitors?
A4: Several assays are commonly used to screen for P-gp inhibitors, each with its own advantages and limitations:
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Cell-based Efflux Assays: These assays, using fluorescent substrates like Rhodamine 123 or Calcein AM, are high-throughput and measure the intracellular accumulation of the substrate in the presence of a potential inhibitor.
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Transport Assays: Using polarized cell monolayers (e.g., Caco-2, MDCK-MDR1), these assays measure the bidirectional transport of a P-gp substrate to determine the efflux ratio.
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ATPase Activity Assays: These biochemical assays measure the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed with P-gp Inhibitor
Question: My P-gp inhibitor is causing significant cell death in my experiments, even at concentrations where I expect to see specific P-gp inhibition. How can I determine if this is an off-target effect?
Answer: It is critical to distinguish between cytotoxicity resulting from the intended P-gp inhibition (leading to increased intracellular accumulation of a co-administered cytotoxic drug) and direct off-target cytotoxicity of the inhibitor itself.
Troubleshooting Steps:
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Assess Intrinsic Cytotoxicity: Determine the cytotoxicity of the P-gp inhibitor alone, without any co-administered P-gp substrate.
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Compare IC50 Values: Compare the IC50 value for cytotoxicity with the IC50 value for P-gp inhibition. A significant overlap suggests potential off-target cytotoxic effects.
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Use a P-gp Null Cell Line: Test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is likely an off-target effect.
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Vary the P-gp Substrate: If the cytotoxicity is only observed in the presence of a specific P-gp substrate, consider if the inhibitor is unexpectedly potentiating the substrate's intrinsic toxicity.
Workflow for Investigating Inhibitor Cytotoxicity
Caption: Troubleshooting workflow for differentiating off-target cytotoxicity from P-gp inhibition-mediated effects.
Issue 2: Inconsistent or Unexpected Results in P-gp Assays
Question: I am getting conflicting results between different P-gp inhibitor screening assays (e.g., efflux assay vs. ATPase assay). What could be the cause?
Answer: Discrepancies between different assay formats are not uncommon and can arise from the distinct mechanisms each assay measures.
Troubleshooting Steps:
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Review Assay Mechanisms: Understand the fundamental principles of your assays. For instance, an ATPase assay measures the inhibitor's effect on P-gp's energy consumption, while a transport assay directly quantifies the inhibition of substrate efflux. Some compounds can bind to P-gp without significantly affecting ATP hydrolysis.
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Consider Substrate-Dependent Effects: Some inhibitors exhibit preferential activity towards certain P-gp substrates. Ensure the substrate used is appropriate for your inhibitor.
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Control for Membrane Interactions: Fluorescent dyes used in efflux assays can sometimes interact with the cell membrane, leading to artifacts. Run appropriate vehicle and dye-only controls.
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Evaluate Non-specific Binding: Test compounds may bind non-specifically to assay plates or other components, reducing the effective concentration.
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Check for P-gp Expression Levels: Ensure consistent and verified P-gp expression in your cell lines, as expression can decrease with high passage numbers.
Issue 3: Suspected Off-Target Effects on CYP3A4
Question: My P-gp inhibitor appears to be affecting drug metabolism in my in vivo studies. How can I check for off-target effects on CYP3A4?
Answer: Many P-gp inhibitors, particularly older generations, also inhibit cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. This can lead to complex and unpredictable drug-drug interactions.
Troubleshooting Steps:
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Perform a CYP3A4 Inhibition Assay: Directly measure the inhibitory activity of your compound against CYP3A4 using, for example, human liver microsomes and a fluorescent probe.
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Compare IC50 Values: Compare the IC50 for P-gp inhibition with the IC50 for CYP3A4 inhibition. A significant overlap indicates a potential for off-target effects.
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Consult Literature for Known Interactions: Review existing literature for your specific inhibitor or structurally related compounds to see if CYP3A4 interactions have been reported.
Logical Flow for Differentiating P-gp and CYP3A4 Inhibition
Caption: Decision workflow for assessing the risk of off-target CYP3A4 inhibition.
Quantitative Data Summary
The potency of P-gp inhibitors can vary significantly. The following table summarizes the IC50 values for several common P-gp inhibitors. Note that these values can differ based on the specific assay, substrate, and cell line used.
| P-gp Inhibitor | Generation | Typical IC50 Range (µM) | Key Considerations |
| Verapamil | First | 1 - 10 | Low potency, cardiotoxicity at effective concentrations, also a P-gp substrate. |
| Cyclosporine A | First | 0.5 - 5 | Immunosuppressive effects, inhibits other transporters. |
| Biricodar (VX-710) | Second | 0.1 - 1 | Higher potency, but can inhibit CYP3A4. |
| Tariquidar (XR9576) | Third | 0.025 - 0.08 | Highly potent and specific P-gp inhibitor. |
| Zosuquidar (LY335979) | Third | 0.01 - 0.1 | Potent and specific, with extensive clinical investigation. |
| Elacridar (GF120918) | Third | 0.01 - 0.05 | Potent inhibitor of P-gp and BCRP. |
Experimental Protocols
Protocol 1: Assessing Intrinsic Cytotoxicity using an MTT Assay
This protocol is adapted from established methods to determine the direct cytotoxicity of a P-gp inhibitor.
Materials:
-
96-well cell culture plates
-
Cell line of interest (and a P-gp null counterpart, if available)
-
Complete cell culture medium
-
P-gp inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the P-gp inhibitor alone. Include a vehicle-only control. Incubate for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 for cytotoxicity.
Protocol 2: Calcein AM Efflux Assay for P-gp Inhibition
This high-throughput assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate.
Materials:
-
P-gp expressing cell line (e.g., K562/MDR, SW620 Ad20)
-
Phenol red-free culture medium
-
Calcein AM stock solution
-
P-gp inhibitor (test compound and positive control, e.g., Verapamil)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Inhibitor: Wash the cells with phenol red-free medium and pre-incubate with various concentrations of the test inhibitor and a positive control inhibitor for 15-30 minutes.
-
Calcein AM Loading: Add Calcein AM to each well at a final concentration of 0.25-1 µM and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition. Calculate the percent inhibition relative to the positive control and determine the IC50.
Protocol 3: P-gp ATPase Activity Assay
This biochemical assay determines if an inhibitor directly interacts with the ATPase function of P-gp.
Materials:
-
P-gp membrane vesicles (commercially available)
-
Assay buffer (containing Mg²⁺)
-
ATP
-
P-gp substrate (stimulator, e.g., Verapamil)
-
Test inhibitor
-
Phosphate detection reagent (e.g., malachite green)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine P-gp membranes, assay buffer, and the test inhibitor at various concentrations.
-
Stimulation (for inhibition measurement): For measuring inhibition, add a known P-gp substrate like verapamil to stimulate ATPase activity. To measure stimulation, use the test compound alone.
-
Initiate Reaction: Add MgATP to start the reaction and incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and add the phosphate detection reagent.
-
Absorbance Reading: Measure the absorbance to quantify the amount of inorganic phosphate released.
-
Data Analysis: A decrease in phosphate release in the stimulated reaction indicates inhibition of ATPase activity. An increase in phosphate release in the basal reaction indicates the compound may be a P-gp substrate.
Signaling Pathway Considerations
P-gp Inhibition and Apoptosis
Inhibition of P-gp can indirectly affect cellular signaling pathways, primarily by increasing the intracellular concentration of chemotherapeutic drugs that induce apoptosis. P-gp itself has been implicated in apoptosis resistance, independent of its transport function. Therefore, inhibiting P-gp can sensitize cancer cells to apoptosis.
Influence of P-gp Inhibition on Drug-Induced Apoptosis
Caption: P-gp inhibitors block drug efflux, increasing intracellular drug levels and promoting apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Piperafizine A as a Selective P-glycoprotein Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piperafizine A's performance as a P-glycoprotein (P-gp) inhibitor against other well-established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to P-glycoprotein and Its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial cell membrane protein that actively transports a wide variety of substances out of cells. This ATP-dependent efflux pump plays a significant role in limiting the oral bioavailability and central nervous system penetration of many drugs. In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.
P-gp inhibitors, or chemosensitizers, are compounds that block the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered therapeutic agents. These inhibitors are broadly classified into three generations based on their specificity and potency. First-generation inhibitors, such as verapamil, are often repurposed drugs with off-target effects. Second-generation inhibitors showed improved potency but still had issues with toxicity and drug interactions. Third-generation inhibitors, like tariquidar and elacridar, were specifically designed for high potency and selectivity for P-gp.
This compound is a naturally occurring diketopiperazine that has been identified as a compound that enhances the cytotoxic effects of vincristine, a known P-gp substrate. Evidence suggests that this compound achieves this by increasing the intracellular accumulation of vincristine, a hallmark of P-gp inhibition. This guide aims to contextualize the potential of this compound as a selective P-gp inhibitor by comparing its known effects with established inhibitors.
Comparative Analysis of P-glycoprotein Inhibitors
While direct quantitative data for this compound's P-glycoprotein inhibition (such as an IC50 value) is not prominently available in the reviewed literature, its functional effect of potentiating vincristine cytotoxicity has been documented. The following tables summarize the available quantitative data for well-characterized P-gp inhibitors to provide a benchmark for comparison.
Table 1: P-glycoprotein Inhibition Potency (IC50)
| Compound | IC50 Value (µM) | Assay Method | Cell Line |
| This compound | Not Reported | - | - |
| Verapamil | ~1.2 - 15 | Rhodamine 123 Efflux, Calcein-AM Assay, Paclitaxel Cytotoxicity Potentiation | DU145TXR, K562/ADR, CEM VLB100 |
| Tariquidar | 0.04 - 0.08 | Rhodamine 123 Efflux, Calcein-AM Assay | KB-8-5-11, A2780/ADR |
| Elacridar | ~0.05 | Rhodamine 123 Efflux | MCF7R |
| Zosuquidar | 0.059 (Ki) | - | SW-620 |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific substrate and cell line used.
Table 2: Cytotoxicity of P-glycoprotein Inhibitors
| Compound | IC50 Value (µM) | Cell Line |
| This compound | Not Reported | - |
| Verapamil | >15 (in some cancer cell lines) | K562/ADR, CEM VLB100 |
| Tariquidar | Generally low intrinsic cytotoxicity at concentrations effective for P-gp inhibition | Various |
| Elacridar | >5 (in some cancer cell lines) | 786-O, Caki-1 |
| Zosuquidar | 6 - 16 | Various drug-sensitive and MDR cell lines |
Mechanism of P-glycoprotein Inhibition
P-gp inhibitors can interfere with the efflux pump's function through several mechanisms. These include competitive or non-competitive binding to the substrate-binding sites, interference with ATP hydrolysis which powers the pump, or by altering the cell membrane's lipid integrity.
Caption: P-gp inhibitors block the efflux of chemotherapeutic drugs from cancer cells.
Experimental Protocols
Accurate validation of a P-gp inhibitor requires robust and standardized experimental protocols. Below are methodologies for three commonly employed assays to assess P-gp inhibition.
Calcein-AM Uptake Assay
This assay is a high-throughput method to measure P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is then effluxed by P-gp. Inhibition of P-gp leads to the intracellular accumulation of calcein and a corresponding increase in fluorescence.
Caption: Workflow for the Calcein-AM P-glycoprotein inhibition assay.
Rhodamine 123 Efflux Assay
Rhodamine 123 is another fluorescent substrate of P-gp. This assay measures the ability of a test compound to inhibit the efflux of Rhodamine 123 from P-gp-overexpressing cells. A decrease in the efflux of Rhodamine 123, resulting in higher intracellular fluorescence, indicates P-gp inhibition.
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. The ATPase activity of P-gp is often stimulated in the presence of its substrates. This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. A compound can either stimulate or inhibit the basal ATPase activity, providing insights into its interaction with P-gp.
Caption: Workflow for the P-gp ATPase activity assay.
Conclusion
This compound demonstrates promising potential as a P-glycoprotein inhibitor by its ability to increase the intracellular concentration and potentiate the cytotoxicity of the P-gp substrate, vincristine. While a direct quantitative comparison of its inhibitory potency (IC50) with established inhibitors like Verapamil, Tariquidar, and Elacridar is currently limited by the lack of available data, its functional effects align with the expected mechanism of P-gp inhibition.
For a comprehensive validation of this compound as a selective P-gp inhibitor, further studies employing the standardized assays detailed in this guide are warranted. Determining its IC50 value in Calcein-AM or Rhodamine 123 efflux assays, and characterizing its effect on P-gp's ATPase activity, would provide the necessary quantitative data to firmly establish its position and potential utility in overcoming multidrug resistance in clinical settings. Researchers and drug development professionals are encouraged to utilize these methodologies to further investigate the promising profile of this compound.
A Comparative Analysis of Piperafizine A and Other Natural P-gp Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Piperafizine A and other naturally derived P-glycoprotein (P-gp) inhibitors. P-gp, a key transporter in multidrug resistance (MDR), is a prime target for chemosensitizing agents in cancer therapy. This document details experimental data, protocols, and mechanistic pathways to inform further research and development in this critical area.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of structurally and functionally diverse compounds out of cells.[1][2] This process is a major mechanism of multidrug resistance (MDR) in cancer cells, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[3] The development of P-gp inhibitors to be used as chemosensitizers is a promising strategy to overcome MDR.[1] Natural products have emerged as a rich source of novel P-gp inhibitors with diverse chemical structures and mechanisms of action.[4]
This compound is a naturally occurring diketopiperazine isolated from Streptoverticillium that has been shown to potentiate the cytotoxicity of the P-gp substrate vincristine in cancer cells. Its effects on vincristine accumulation are dose-dependent, suggesting it interferes with P-gp-mediated efflux. This guide provides a comparative analysis of this compound with other natural P-gp inhibitors from various chemical classes, including flavonoids, alkaloids, terpenoids, and coumarins.
Comparative Analysis of P-gp Inhibitory Activity
The inhibitory potency of P-gp modulators is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported P-gp inhibitory activities of this compound and a selection of other natural compounds. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the cell line, the P-gp substrate used, and the specific assay protocol.
Table 1: P-gp Inhibitory Activity of this compound
| Compound | Chemical Class | Source | Effective Concentration | P-gp Substrate | Cell Line | Reference |
| This compound | Diketopiperazine | Streptoverticillium | 1 - 20 µg/mL (approx. 3.3 - 65.7 µM) | Vincristine | Human Moser and K562 cells |
Note: The value for this compound represents the effective concentration range for potentiating vincristine cytotoxicity, not a direct IC50 for P-gp inhibition.
Table 2: Comparative P-gp Inhibitory Activity (IC50) of Natural Compounds
| Compound | Chemical Class | IC50 (µM) | P-gp Substrate | Cell Line | Reference |
| Flavonoids | |||||
| Quercetin | Flavonol | ~41 | Talinolol | Caco-2 | |
| Biochanin A | Isoflavone | - | Doxorubicin | P-gp positive cells | |
| Genistein | Isoflavone | - | Daunomycin, Vinblastine | Panc-1 | |
| Kaempferol | Flavonol | - | Daunomycin, Vinblastine | Panc-1 | |
| Alkaloids | |||||
| Glaucine | Aporphine | - | Adriamycin, Mitoxantrone | MCF-7/ADR | |
| Lobeline | Piperidine | - | Doxorubicin | - | |
| Piperine | Piperidine | 15.5 | Digoxin | Caco-2 | |
| Terpenoids | |||||
| (R)-(+)-Citronellal | Monoterpenoid | < Verapamil | Digoxin | LLC-GA5-COL150 | |
| Abietic acid | Diterpenoid | < Verapamil | Digoxin | LLC-GA5-COL150 | |
| Glycyrrhetic acid | Triterpenoid | < Verapamil | Digoxin | LLC-GA5-COL150 | |
| Coumarins | |||||
| GUT-70 | Tricyclic coumarin | 2 - 5 | - | P-gp overexpressing human leukemic cell lines | |
| Praeruptorin A | Pyranocoumarin | - | Doxorubicin | P-gp-MDR cells |
Mechanisms of P-gp Inhibition
Natural P-gp inhibitors can exert their effects through various mechanisms, broadly categorized as:
-
Competitive Inhibition: The inhibitor directly competes with P-gp substrates for the same binding site on the transporter.
-
Non-competitive Inhibition: The inhibitor binds to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.
-
Modulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Inhibitors can either stimulate or inhibit this ATPase activity, thereby affecting transport function. Some compounds exhibit a biphasic response, stimulating at low concentrations and inhibiting at high concentrations.
-
Altering the Cell Membrane Environment: Some compounds may indirectly inhibit P-gp by altering the lipid composition and fluidity of the cell membrane.
The precise mechanism of action for this compound on P-gp has not been definitively elucidated in the reviewed literature. However, its ability to increase the intracellular accumulation of vincristine suggests it directly interferes with the efflux function of P-gp. While some piperazine derivatives have been shown to have no significant effect on P-gp ATPase activity, direct experimental data for this compound is not yet available.
Below is a generalized signaling pathway illustrating the role of P-gp in multidrug resistance and the points of intervention for inhibitors.
P-gp Inhibition Pathway
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of P-gp inhibitors. Below are detailed methodologies for key assays.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to assess P-gp efflux activity. Inhibition of P-gp leads to increased intracellular fluorescence.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123 solution (e.g., 5 µM in serum-free medium)
-
Test compounds (this compound and other inhibitors)
-
Positive control (e.g., Verapamil, 50 µM)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of the test compounds or the positive control in serum-free medium for 30-60 minutes at 37°C.
-
Add rhodamine 123 solution to each well and incubate for another 60-90 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm) or by flow cytometry.
-
Calculate the percentage of rhodamine 123 accumulation relative to the control (untreated) cells.
Rhodamine 123 Accumulation Assay Workflow
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. It helps to determine if a compound interacts with the ATPase domain of P-gp.
Materials:
-
P-gp-containing membranes (commercially available or prepared from P-gp-overexpressing cells)
-
Assay buffer (containing MgCl2, ATP, and an ATP-regenerating system)
-
Test compounds
-
Positive control (e.g., Verapamil)
-
Phosphate standard solution
-
Malachite green reagent for phosphate detection
-
96-well clear plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the P-gp membranes, assay buffer, and the test compounds.
-
Incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the compounds to interact with P-gp.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) to allow ATP hydrolysis.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the amount of Pi released based on a standard curve and determine the effect of the test compound on ATPase activity.
References
- 1. 2.6. Intracellular rhodamine 123 (Rho123) accumulation assay [bio-protocol.org]
- 2. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Piperine and Piperazine Derivatives in Multidrug-Resistant Cancer Models: A Comparative Guide
A Note on Terminology: Initial searches for "Piperafizine A" did not yield specific results, suggesting a possible typographical variation. The available scientific literature points overwhelmingly to extensive research on "Piperine," an alkaloid from black pepper, and various synthetic "Piperazine" derivatives for their efficacy in overcoming multidrug resistance (MDR) in cancer. This guide will focus on these well-documented compounds.
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells.[1][2] Piperine and certain piperazine derivatives have emerged as promising agents that can counteract these resistance mechanisms.[3][4]
Comparative Efficacy: In Vitro Studies
The cytotoxic and chemosensitizing effects of piperine and piperazine derivatives have been evaluated across a range of multidrug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. Reversal Fold (RF) values indicate the factor by which a compound can restore the cytotoxicity of a chemotherapy drug in resistant cells.
Table 1: Cytotoxicity (IC50) of Piperine in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | Compound | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | Cisplatin-resistant | Piperine | 28 | [5] |
| SV40 | Normal Astrocytes | - | Piperine | 200 | |
| W1 | Ovarian Cancer | Sensitive | Piperine | - | |
| W1PR1 | Ovarian Cancer | Paclitaxel-resistant | Piperine | IC25 & IC50 determined | |
| W1PR2 | Ovarian Cancer | Paclitaxel-resistant | Piperine | IC25 & IC50 determined | |
| W1TR | Ovarian Cancer | Topotecan-resistant | Piperine | Similar to W1 | |
| Caco-2 | Colon Cancer | P-gp overexpressing (MDR) | Piperine | >100 | |
| CEM/ADR 5000 | Leukemia | P-gp overexpressing (MDR) | Piperine | >100 | |
| HCT 116 | Colon Cancer | Sensitive | Piperine | 65.3 ± 1.2 | |
| CCRF-CEM | Leukemia | Sensitive | Piperine | 34.2 ± 0.9 | |
| HepG2 | Hepatocellular Carcinoma | - | Piperine | 214 | |
| MDA-MB-231 | Breast Cancer | - | Piperine | 238 | |
| A549 | Lung Adenocarcinoma | - | Piperine | 198 |
Table 2: Chemosensitizing Effects of Piperine in Combination with Doxorubicin
| Cell Line | Resistance Phenotype | Combination | IC50 of Doxorubicin (µM) | Fold Change | Reference |
| Caco-2 | P-gp overexpressing | Doxorubicin alone | 15.2 ± 0.8 | - | |
| Doxorubicin + Piperine (IC30) | 0.8 ± 0.1 | 19 | |||
| CEM/ADR 5000 | P-gp overexpressing | Doxorubicin alone | 18.7 ± 1.1 | - | |
| Doxorubicin + Piperine (IC30) | 1.1 ± 0.2 | 17 |
Table 3: Efficacy of Selected Arylpiperazine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolinylphenyl-piperazine (2a-c) | MCF-7 (Breast) | <25 | |
| Thiazolinylphenyl-piperazine (2a-c, 3a-c) | MDA-MB-231 (Breast) | <25 | |
| Quinoxalinyl–piperazine (30) | Various human cancer cell lines | - | |
| SGI-7079 (33) | - | 58 nM (Axl inhibitor) |
Table 4: Growth Inhibition (GI50) of Vindoline-Piperazine Conjugates in Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 23 | MDA-MB-468 (Breast) | 1.00 | |
| 25 | HOP-92 (Non-small cell lung) | 1.35 | |
| 24 | RXF 393 (Renal) | 1.00 | |
| 28 | MOLT-4 (Leukemia) | 1.17 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of anticancer compounds in MDR models.
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Piperine) and/or a standard chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.
-
This functional assay measures the activity of the P-gp efflux pump.
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors, such as piperine, will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
-
Protocol Outline:
-
Cell Preparation: Culture MDR and sensitive cells to a suitable confluency.
-
Compound Incubation: Pre-incubate the cells with the test compound (e.g., Piperine) at non-toxic concentrations.
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Efflux Period: Wash the cells and incubate in a dye-free medium to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.
-
Western blotting is used to detect and quantify the expression levels of specific proteins, such as P-gp, in cell lysates.
-
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.
-
Protocol Outline:
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Denature the proteins and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-P-gp), followed by incubation with an enzyme-linked secondary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
-
Signaling Pathways and Mechanisms of Action
Piperine and piperazine derivatives exert their anticancer and MDR-reversing effects through the modulation of various signaling pathways.
The following diagram illustrates a typical workflow for investigating a compound's potential to reverse multidrug resistance.
Piperine has been shown to modulate multiple signaling pathways involved in cancer cell survival, proliferation, and drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic enhancement: Exploring the potential of piperine in cancer therapeutics through chemosensitization and combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chemoresistance: A Comparative Analysis of a Novel Piperazine Derivative (PCC) in Cancer Cell Lines
Absence of specific data on "Piperafizine A" in publicly available research necessitates a focused analysis on a representative and well-studied piperazine derivative, designated here as PCC, to explore the landscape of cross-resistance in cancer therapy. This guide provides a comprehensive comparison of PCC's performance with alternative therapeutic agents, supported by experimental data from foundational studies. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer compounds.
Comparative Efficacy of PCC in Liver Cancer Cell Lines
A significant study investigated the cytotoxic potential of a novel piperazine derivative, PCC, against human liver cancer cell lines SNU-475 and SNU-423, comparing its effects to the normal human liver cell line THLE-3. The half-maximal inhibitory concentration (IC50) values demonstrate a potent and selective suppressive effect on cancer cells.
| Cell Line | Compound | IC50 (µg/ml) after 24h |
| SNU-475 (Liver Cancer) | PCC | 6.98 ± 0.11[1] |
| SNU-423 (Liver Cancer) | PCC | 7.76 ± 0.45[1] |
| THLE-3 (Normal Liver) | PCC | 48.63 ± 0.12[1] |
| SNU-475 & SNU-423 | Doxorubicin (Standard) | 1.14 ± 0.02[1] |
The data clearly indicates that PCC exhibits significantly higher cytotoxicity towards liver cancer cells compared to normal liver cells, a desirable characteristic for a potential chemotherapeutic agent. While the standard doxorubicin shows a lower IC50, the selectivity of PCC presents a promising avenue for reducing off-target effects.
Understanding the Mechanism: Induction of Apoptosis
PCC has been shown to induce apoptosis in liver cancer cells through both intrinsic and extrinsic pathways.[2] This dual mechanism of action is a key advantage, as it can potentially overcome resistance mechanisms that may develop against agents targeting a single pathway.
Key Mechanistic Findings:
-
Intrinsic Pathway Activation: PCC treatment leads to a significant decrease in mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria. This is followed by the activation of caspases 3/7 and 9.
-
Extrinsic Pathway Activation: The compound also activates caspase-8, which is linked to the suppression of NF-κB translocation to the nucleus.
-
Cell Cycle Arrest: Flow cytometry analysis confirmed that PCC induces cell cycle arrest in the G1 phase.
The targeting of the NF-κB signaling pathway is particularly noteworthy, as enhanced activity of this pathway has been linked to anticancer drug resistance.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
Human liver cancer cell lines (SNU-475 and SNU-423) and a normal human liver cell line (THLE-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of PCC or a standard chemotherapeutic agent (e.g., Doxorubicin) for 24 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cells were treated with PCC at its IC50 concentration for 24 hours.
-
For apoptosis analysis, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, cells were harvested, fixed in 70% ethanol, and stained with PI containing RNase.
-
Stained cells were analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by PCC and the general workflow for assessing its cytotoxic and apoptotic effects.
Caption: PCC-induced apoptosis signaling pathways.
Caption: General experimental workflow for PCC evaluation.
References
In Vivo Efficacy of Piperazine Derivatives: A Comparative Analysis in Animal Models
Introduction
While a specific compound denoted as "Piperafizine A" could not be identified in publicly available scientific literature, the piperazine scaffold is a cornerstone in modern medicinal chemistry, leading to the development of numerous therapeutic agents across various disease areas. This guide provides a comparative analysis of the in vivo efficacy of several distinct piperazine-containing compounds that have been evaluated in animal models for diseases ranging from neurodegeneration to infectious diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds and to provide detailed experimental context.
Comparative Efficacy of Piperazine Derivatives
The following tables summarize the in vivo efficacy of three distinct piperazine derivatives in their respective animal models.
Table 1: N,N'-disubstituted Piperazine Hybrid for Alzheimer's Disease
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Outcome |
| Unnamed Hybrid Molecule | Preclinical mouse model of Alzheimer's Disease | Not specified in abstract | Reduction of amyloid pathology, Reduction of Tau pathology, Memory impairment | The compound was found to ameliorate both amyloid and Tau pathologies and prevent memory impairments.[1] |
Table 2: MMV665917 for Cryptosporidiosis
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Outcome |
| MMV665917 | Neonatal dairy calves | 22 mg/kg once daily for seven days (oral) | Resolution of diarrhea, Reduction in fecal oocyst shedding | Prompt resolution of diarrhea and a ~94% reduction in total fecal oocyst shedding.[2] |
Table 3: TZY-5-84 for Tuberculosis
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Outcome |
| TZY-5-84 | Murine infection model of Tuberculosis | 12.5 mg/kg | Reduction in bacterial load in lungs and spleen | Found to be comparatively efficacious as PBTZ169 at 25 mg/kg.[3][4] |
| PBTZ169 (Comparator) | Murine infection model of Tuberculosis | 25 mg/kg | Reduction in bacterial load in lungs and spleen | Established efficacy in reducing bacterial burden.[3] |
Experimental Protocols
1. N,N'-disubstituted Piperazine Hybrid for Alzheimer's Disease
A detailed experimental protocol for the unnamed hybrid molecule was not available in the public domain. However, based on similar preclinical studies for Alzheimer's disease, a general workflow can be inferred.
Caption: General experimental workflow for testing Alzheimer's disease therapeutics in a transgenic mouse model.
2. MMV665917 for Cryptosporidiosis in Dairy Calves
The study utilized a neonatal calf model of cryptosporidiosis to assess the clinical and microbiological efficacy of MMV665917.
-
Animal Model: Neonatal bull calves were infected orally with Cryptosporidium parvum Iowa isolate oocysts.
-
Treatment: Treatment with MMV665917 (22 mg/kg, once daily for seven days) or a vehicle control was initiated on day four post-infection, which corresponded to the second day of severe diarrhea.
-
Efficacy Parameters: The primary outcomes measured were the severity of diarrhea and the total number of oocysts shed in the feces.
Caption: Experimental workflow for the in vivo validation of MMV665917 in a calf model of cryptosporidiosis.
3. TZY-5-84 for Tuberculosis in Mice
The in vivo efficacy of TZY-5-84 was evaluated in a murine model of tuberculosis and compared to the established compound PBTZ169.
-
Animal Model: A murine infection model of Mycobacterium tuberculosis was used.
-
Treatment: Mice were treated with TZY-5-84 at a dosage of 12.5 mg/kg. The comparator group received PBTZ169 at 25 mg/kg.
-
Efficacy Parameters: The primary endpoint was the reduction in the bacterial load (colony-forming units, CFU) in the lungs and spleen of the infected mice.
Caption: Experimental workflow for comparing the efficacy of TZY-5-84 and PBTZ169 in a murine tuberculosis model.
Signaling Pathways and Mechanisms of Action
1. N,N'-disubstituted Piperazine Hybrid for Alzheimer's Disease
This class of compounds is designed as multi-target-directed ligands. The hybrid molecule acts by reducing both amyloid-beta (Aβ) plaque formation and the hyperphosphorylation of Tau protein, which are the two main pathological hallmarks of Alzheimer's disease. The inhibition of Aβ release and the reduction of Tau phosphorylation are key mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and microbiologic efficacy of the piperazine-based drug lead MMV665917 in the dairy calf cryptosporidiosis model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Piperazine-Vindoline Conjugates as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties that can enhance the pharmacodynamic and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel piperazine derivatives conjugated with vindoline, a monomer of the Vinca alkaloids. While vindoline itself is largely inactive, its conjugation with various N-substituted piperazines has yielded compounds with significant antiproliferative activity against a range of human cancer cell lines.[3]
Comparative Biological Activities
The in vitro anticancer screening of these novel vindoline-piperazine conjugates has revealed significant variations in their efficacy based on the substitution at the piperazine moiety and the point of attachment to the vindoline core. The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of these derivatives against various cancer cell lines, highlighting the key structure-activity relationships.[1][3]
| Compound ID | Vindoline Attachment Position | Piperazine N-Substituent | Cancer Cell Line | GI₅₀ (µM) |
| 17 | 17 | 4-Trifluoromethylphenyl | Melanoma (SK-MEL-5) | < 2 |
| Colon Cancer (KM12) | < 2 | |||
| Breast Cancer (MDA-MB-231/ATCC) | < 2 | |||
| 20 | 17 | 1-Bis(4-fluorophenyl)methyl | Colon Cancer (COLO 205) | < 2 |
| CNS Cancer (SF-295) | < 2 | |||
| Melanoma (MALME-3M) | < 2 | |||
| 22 | 17 | 4-Trifluoromethylphenyl (with succinic linker) | Colon Cancer (COLO 205) | 1.98 |
| Melanoma (SK-MEL-5) | 1.89 | |||
| Breast Cancer (MDA-MB-468) | 1.93 | |||
| 23 | 17 | 4-(Trifluoromethyl)benzyl | Breast Cancer (MDA-MB-468) | 1.00 |
| Non-Small Cell Lung Cancer (HOP-92) | 1.41 | |||
| Colon Cancer (COLO 205) | 1.45 | |||
| 25 | 17 | 1-Bis(4-fluorophenyl)methyl (with succinic linker) | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |
| Breast Cancer (MDA-MB-468) | 1.51 | |||
| Melanoma (UACC-62) | 1.46 | |||
| 28 | 10 | 4-Trifluoromethylphenyl | Colon Cancer (COLO 205) | < 4 |
| Melanoma (SK-MEL-5) | < 4 | |||
| 31 | 10 | 1-Bis(4-fluorophenyl)methyl | Leukemia (MOLT-4) | < 4 |
Summary of Key Structure-Activity Relationships:
-
Attachment Position: Substitution at position 17 of the vindoline core generally leads to more potent anticancer activity compared to substitution at position 10.
-
Linker Type: N-alkyl linkers between vindoline and piperazine appear to be more beneficial for activity than N-acyl linkers.
-
Piperazine N-Substituent: The nature of the substituent on the piperazine nitrogen plays a crucial role in determining the cytotoxic potency.
-
Derivatives with N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups demonstrated significantly higher efficacy.
-
In contrast, conjugates with N-methyl, N-(4-fluorobenzyl), and N-(2-furoyl) groups were less active.
-
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these piperazine-vindoline conjugates.
1. General Synthesis of Vindoline-Piperazine Conjugates
The synthesis of the vindoline-piperazine derivatives involves a multi-step process. For attachment at position 17, vindoline is first modified to introduce a linker, such as a bromo-alkoxy group. This is followed by nucleophilic substitution with the desired N-substituted piperazine. For attachment at position 10, a chloroacetyl linker is introduced onto the vindoline, followed by reaction with the appropriate piperazine. The final products are purified by column chromatography.
2. In Vitro Anticancer Activity Assay (NCI60 Screen)
The primary screening of the synthesized compounds for their anticancer activity was performed at the National Cancer Institute (NCI) using their 60 human tumor cell line panel.
-
Cell Lines: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Assay: The sulforhodamine B (SRB) assay is used to determine cell growth inhibition.
-
Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
The synthesized compounds are added at a single concentration (e.g., 10 µM) and incubated for an additional 48 hours.
-
The cells are then fixed with trichloroacetic acid.
-
After washing, the cells are stained with 0.4% (w/v) sulforhodamine B dissolved in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The optical density is read on an automated spectrophotometric plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The percentage growth is calculated relative to the number of cells at the start and the end of the incubation without the test compound. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, is then determined for active compounds.
3. Cell Viability Assay (CHO cells)
To assess the selectivity of the most potent compounds for cancer cells, a cell viability assay was performed on non-tumor Chinese hamster ovary (CHO) cells.
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
CHO cells are seeded in 96-well plates and incubated.
-
Cells are treated with the test compounds at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) for 48 hours.
-
An equal volume of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. The results are expressed as a percentage of the viability of untreated control cells.
Visualizations
Caption: Core structure of Piperazine-Vindoline conjugates.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Proposed mechanism of action for piperazine derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of Piperafizine A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of piperazine-containing compounds, with the understanding that a specific Safety Data Sheet (SDS) for Piperafizine A was not available at the time of this writing. The following procedures are based on information for structurally similar piperazine derivatives and should be adapted once the specific SDS for this compound is consulted.
It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before handling or beginning any disposal procedures. The SDS is the primary source of information regarding specific hazards, handling precautions, and emergency protocols for the compound.
Immediate Safety and Handling Precautions
Before any disposal procedures are initiated, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). Piperazine derivatives can be hazardous, causing skin irritation, serious eye damage, and potentially allergic reactions.[1][2][3]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling piperazine derivatives.[4]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin irritation and absorption. Gloves must be inspected before use. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate. | Prevents respiratory irritation from inhaling dust or vapors. |
Spill Response
In the event of a spill, immediately evacuate the area and remove all sources of ignition. For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a labeled, sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound, like many specialized chemical reagents, must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
The label should also include the chemical name and approximate concentration if in solution.
-
Segregate this waste from other chemical waste streams to avoid potentially dangerous reactions.
-
-
Container Selection and Management :
-
Use a container made of a material compatible with this compound. The original product container is often a suitable choice.
-
Ensure the container has a tightly fitting cap and is kept closed at all times, except when adding waste.
-
The container must be in good condition, free from leaks or external chemical residue.
-
-
Waste Accumulation :
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Do not overfill the container; a general guideline is to not exceed 90% of the container's capacity.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste and add it to the designated waste container.
-
After thorough decontamination, the empty container may be disposed of as regular laboratory glass or plastic waste, as per your institution's guidelines.
-
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a piperazine-containing compound like this compound.
Professional Disposal Methods
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company. Common methods for chemical waste disposal include:
-
Incineration : High-temperature destruction of the chemical in a licensed incinerator, which is often the preferred method for organic chemical waste.
-
Licensed Landfill : Burial of the chemical waste in a specially designated and licensed landfill. The chemical must be properly contained and labeled as per regulatory requirements.
Always maintain detailed records of the amount of waste generated and the date of disposal. Retain all documentation provided by the waste disposal company.
References
Essential Safety and Handling Guide for Piperafizine A (Piperazine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Piperafizine A, also known as Piperazine (CAS No. 110-85-0). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Key Considerations |
| Eyes/Face | Chemical safety goggles and a face shield. | Must be worn at all times to protect against splashes and dust. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | Ensure gloves are compatible and regularly inspected for tears or degradation. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
First-Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Disposal Pathway: All waste containing this compound must be disposed of through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash. Follow all institutional, local, state, and federal regulations for chemical waste disposal.
Decontamination of Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., water) three times. The rinsate should be collected and treated as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
